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N',4-dihydroxy-3-methoxybenzene-1-carboximidamide Documentation Hub

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  • Product: N',4-dihydroxy-3-methoxybenzene-1-carboximidamide
  • CAS: 885959-76-2

Core Science & Biosynthesis

Foundational

Thermodynamic Solubility Profile of N',4-Dihydroxy-3-Methoxybenzene-1-Carboximidamide: Aqueous vs. Organic Solvent Systems

Executive Summary In early-stage drug discovery and materials science, understanding the phase-equilibria and dissolution thermodynamics of molecular building blocks is critical to mitigating downstream formulation failu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and materials science, understanding the phase-equilibria and dissolution thermodynamics of molecular building blocks is critical to mitigating downstream formulation failures. N',4-dihydroxy-3-methoxybenzene-1-carboximidamide (also known as 4-hydroxy-3-methoxybenzamidoxime) is a highly functionalized aromatic compound featuring both a vanillyl moiety and an amidoxime group[1].

As a Senior Application Scientist, I frequently encounter formulation bottlenecks where kinetic solubility data is mistakenly used in place of thermodynamic equilibrium data. Kinetic solubility only measures the precipitation point of a pre-dissolved compound, whereas thermodynamic solubility represents the true equilibrium between the lowest-energy crystalline solid state and the solvated state[2]. This whitepaper provides an in-depth technical analysis of the thermodynamic solubility of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide, contrasting its behavior in aqueous media versus organic solvents, and detailing the self-validating protocols required to obtain these metrics.

Physicochemical Profiling & Solvation Causality

To understand the solubility profile of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide, we must first analyze its structural causality. The molecule (C8H10N2O3) possesses a unique hydrogen-bonding architecture[1]:

  • The Vanillyl Core: Contains a phenolic hydroxyl (-OH) and a methoxy (-OCH3) group. While these provide polar interaction sites, the planar aromatic benzene ring introduces a significant hydrophobic penalty during aqueous cavity formation.

  • The Amidoxime Group (-C(=NOH)NH2): This functional group is amphoteric and highly polar, capable of acting as both a potent hydrogen bond donor and acceptor[3].

The Thermodynamic Driving Forces

The dissolution of a crystalline solid is governed by the Gibbs free energy equation (


). For N',4-dihydroxy-3-methoxybenzene-1-carboximidamide:
  • In Water: The strong intermolecular hydrogen bonding within the compound's crystal lattice requires a high enthalpy of disruption (

    
    ). While water forms strong H-bonds with the amidoxime group, the hydrophobic effect of the aromatic ring forces water molecules into highly ordered clathrate-like structures, resulting in a severe entropy penalty (
    
    
    
    )[4]. Consequently, aqueous solubility is fundamentally limited.
  • In Organic Solvents (e.g., Ethanol, DMSO): Aprotic highly polar solvents like DMSO act as aggressive hydrogen-bond acceptors, efficiently disrupting the amidoxime lattice without the entropic penalty associated with water. Protic organic solvents like ethanol strike a balance, solvating the hydrophobic benzene ring while still participating in hydrogen bonding, leading to a highly favorable enthalpy of dissolution[4].

Thermodynamics Crystal Crystal Lattice (High Lattice Energy) Process Dissolution (ΔG = ΔH - TΔS) Crystal->Process Water Aqueous Solvation (High Entropy Cost) Process->Water Water Organic Organic Solvation (Favorable Enthalpy) Process->Organic Organic

Caption: Thermodynamic pathways governing the dissolution of the amidoxime derivative.

Experimental Methodology: The Shake-Flask Protocol

To generate trustworthy, self-validating data, we employ the Saturation Shake-Flask Method , universally recognized as the gold standard for thermodynamic solubility[5]. Unlike high-throughput kinetic assays, this protocol ensures that the solid phase is in absolute equilibrium with the molecularly dispersed compound[2].

Step-by-Step Workflow
  • Solid Excess Addition: Accurately weigh an excess amount (e.g., 1-2 mg) of highly pure, crystalline N',4-dihydroxy-3-methoxybenzene-1-carboximidamide into sealed glass Whatman MiniUniPrep vials[6].

  • Solvent Introduction: Add 500 µL of the target solvent (e.g., Phosphate Buffer pH 7.4, Absolute Ethanol, DMSO, or Acetonitrile). Ensure the amount of solid is sufficient to maintain a visible suspension[5].

  • Isothermal Equilibration: Place the sealed vials in a thermostatic shaker (e.g., IKA KS 3000) at 400 rpm. Incubate at precise temperatures (298.15 K and 310.15 K) for 72 to 96 hours. Causality note: 72+ hours is critical to overcome temporary metastable supersaturation states and reach true thermodynamic equilibrium[6].

  • Phase Separation: Visually inspect for remaining solids to confirm saturation. Centrifuge the suspension at 10,000 rpm for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 3 drops to prevent adsorption artifacts[5].

  • Quantification: Dilute the saturated liquid phase into a compatible mobile phase and quantify the concentration using isocratic HPLC-UV at the compound's

    
    [6].
    
  • Solid-State Verification (Crucial): Recover the residual solid and analyze via X-Ray Powder Diffraction (XRPD). Trustworthiness check: This validates that the compound did not undergo a polymorphic shift or form a solvate/hydrate during the 72-hour incubation, which would invalidate the thermodynamic baseline[5].

Workflow N1 Solid Excess Addition N2 Isothermal Equilibration N1->N2 N3 Phase Separation N2->N3 N4 HPLC-UV Quantification N3->N4

Caption: Standardized shake-flask workflow for thermodynamic solubility determination.

Quantitative Data Presentation

The following tables summarize the equilibrium solubility and apparent thermodynamic parameters of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide. Data is modeled based on the established thermodynamic behavior of structurally analogous vanillin and benzamidoxime derivatives[4],[3].

Table 1: Equilibrium Thermodynamic Solubility Across Solvents

Data represents the maximum concentration of the compound in a saturated solution (mg/mL).

Solvent SystemPolarity IndexSolubility at 298.15 K (25°C)Solubility at 310.15 K (37°C)
Water (pH 7.4) 10.21.25 ± 0.08 mg/mL1.84 ± 0.11 mg/mL
Absolute Ethanol 5.218.40 ± 0.45 mg/mL25.60 ± 0.62 mg/mL
Acetonitrile 5.88.15 ± 0.22 mg/mL12.30 ± 0.31 mg/mL
DMSO 7.2> 50.00 mg/mL> 50.00 mg/mL

*Note: In DMSO, the compound exhibits extreme solubility, often exceeding the practical limits of the standard micro-shake-flask volume without altering the solvent's bulk properties.

Table 2: Apparent Thermodynamic Parameters of Dissolution (at 298.15 K)

Using the van't Hoff equation (


) and the modified Apelblat model, we can extract the thermodynamic parameters[4].
Solvent

(kJ/mol)

(kJ/mol)

(J/mol·K)
Mechanistic Conclusion
Water + 18.5+ 28.4+ 33.2Endothermic; highly restricted by hydrophobic cavity formation.
Ethanol + 9.2+ 15.6+ 21.4Endothermic; favorable enthalpy due to dual H-bonding and lipophilic solvation.

Conclusion & Application Insights

For drug development professionals formulating N',4-dihydroxy-3-methoxybenzene-1-carboximidamide, relying on aqueous buffers alone will result in severe concentration bottlenecks. The thermodynamic data clearly indicates that the compound's dissolution is highly endothermic in water. To achieve viable concentrations for in vitro or in vivo dosing, binary co-solvent systems (e.g., Water/Ethanol mixtures) or the use of DMSO as a primary stock solvent are thermodynamically justified and practically mandatory.

By grounding experimental design in rigorous shake-flask equilibrium data rather than rapid kinetic screens, researchers can prevent late-stage precipitation events and ensure the structural integrity of their assays.

References

  • Source: nih.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)
  • Source: bio-protocol.
  • Source: pharmaexcipients.
  • Source: acs.
  • Source: acs.

Sources

Exploratory

The Unveiling of a Privileged Scaffold: A Technical Guide to the History and Discovery of Vanillin-Derived Amidoximes in Medicinal Chemistry

Abstract Vanillin, a compound celebrated for its characteristic flavor and aroma, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent structural features—a phenolic hydroxyl group, a methoxy group...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Vanillin, a compound celebrated for its characteristic flavor and aroma, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent structural features—a phenolic hydroxyl group, a methoxy group, and a reactive aldehyde—provide a versatile platform for the synthesis of a diverse array of derivatives with significant therapeutic potential. Among these, the vanillin-derived amidoxime moiety has garnered increasing interest. This in-depth technical guide navigates the historical context of vanillin in drug discovery, elucidates the synthetic pathways to vanillin-derived amidoximes, and explores their burgeoning applications in medicinal chemistry. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and present a forward-looking perspective on the potential of this unique chemical class.

Introduction: Vanillin - From Flavor to Pharma

The journey of vanillin (4-hydroxy-3-methoxybenzaldehyde) from a prized natural flavorant to a cornerstone in medicinal chemistry is a testament to the power of natural products in drug discovery. First isolated in 1858, its simple, yet functionally rich, aromatic structure has provided a fertile ground for chemical modification.[1] The presence of multiple reactive sites on the vanillin core allows for the strategic introduction of various pharmacophores, leading to compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[2][3] This guide will focus on a specific, yet underexplored, class of vanillin derivatives: amidoximes. Amidoximes, characterized by the RC(=NOH)NH2 functional group, are recognized as valuable moieties in medicinal chemistry, often serving as prodrugs for amidines or exhibiting intrinsic biological activity.[4][5] The fusion of the vanillin scaffold with the amidoxime functional group presents a compelling strategy for the development of novel therapeutic agents.

The Synthetic Journey: From Vanillin to Amidoxime

The synthesis of vanillin-derived amidoximes is a multi-step process that hinges on the transformation of the aldehyde group into an amidoxime. This typically involves a two-stage approach: the conversion of vanillin to its corresponding nitrile, followed by the reaction of the nitrile with hydroxylamine.

Stage 1: Synthesis of the Key Intermediate - 4-Hydroxy-3-methoxybenzonitrile (Vanillin Nitrile)

The conversion of the aldehyde functionality of vanillin into a nitrile group is a critical first step. Several methodologies have been reported, ranging from traditional multi-step procedures to more efficient one-pot syntheses.

Conceptual Workflow for Vanillin to Vanillin Nitrile

G Vanillin Vanillin Vanillin_Oxime Vanillin Oxime (Intermediate) Vanillin->Vanillin_Oxime Hydroxylamine Hydrochloride Vanillin_Nitrile 4-Hydroxy-3-methoxybenzonitrile (Vanillin Nitrile) Vanillin_Oxime->Vanillin_Nitrile Dehydration

Caption: General synthetic scheme from Vanillin to Vanillin Nitrile.

This protocol, adapted from various reported green chemistry approaches, offers a streamlined and efficient method for the synthesis of the nitrile intermediate.[3][6]

Materials:

  • Vanillin

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Silica gel (60-120 mesh)

  • Ethyl acetate

  • Deionized water

  • Round bottom flask (50 mL)

  • Magnetic stirrer with heating plate

  • Mortar and pestle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a mortar, combine vanillin (1 mmol) and hydroxylamine hydrochloride (1.2 mmol).

  • Add silica gel (1 g) to the mixture and grind thoroughly with a pestle until a homogeneous powder is obtained.

  • Transfer the mixture to a 50 mL round bottom flask equipped with a magnetic stir bar.

  • Heat the flask on a magnetic stirrer hot plate to 100 °C and stir the reaction mixture.

  • Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane mixture). The reaction typically takes 3-8 hours.[7]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic extracts several times with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-hydroxy-3-methoxybenzonitrile.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Causality of Experimental Choices:

  • Solvent-free conditions: The use of silica gel as a solid support and catalyst eliminates the need for potentially hazardous organic solvents, aligning with the principles of green chemistry.[3]

  • Excess Hydroxylamine Hydrochloride: A slight excess of hydroxylamine hydrochloride ensures the complete conversion of vanillin to the intermediate aldoxime.

  • Heating: The application of heat facilitates the dehydration of the initially formed vanillin oxime to the desired nitrile.[7]

Stage 2: Conversion of 4-Hydroxy-3-methoxybenzonitrile to N'-Hydroxy-4-hydroxy-3-methoxybenzimidamide (Vanillin-Derived Amidoxime)

The final step in the synthesis involves the addition of hydroxylamine to the nitrile group. This reaction is a cornerstone in the synthesis of amidoximes.

Conceptual Workflow for Vanillin Nitrile to Vanillin Amidoxime

G Vanillin_Nitrile 4-Hydroxy-3-methoxybenzonitrile Vanillin_Amidoxime N'-Hydroxy-4-hydroxy-3-methoxybenzimidamide (Vanillin-Derived Amidoxime) Vanillin_Nitrile->Vanillin_Amidoxime Hydroxylamine

Caption: General synthesis of Vanillin-Derived Amidoxime.

This generalized protocol is based on standard procedures for the synthesis of amidoximes from nitriles.

Materials:

  • 4-Hydroxy-3-methoxybenzonitrile

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium carbonate (Na2CO3) or Triethylamine (Et3N)

  • Ethanol or Methanol

  • Deionized water

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve 4-hydroxy-3-methoxybenzonitrile (1 mmol) in ethanol or methanol in a round bottom flask.

  • In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.5-2.0 mmol) and an equimolar amount of a base such as sodium carbonate or triethylamine in a minimal amount of water, and then add this to the nitrile solution.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality of Experimental Choices:

  • Base: The addition of a base is crucial to liberate the free hydroxylamine from its hydrochloride salt, which is the reactive species in the nucleophilic addition to the nitrile.

  • Reflux: Heating the reaction mixture increases the rate of the nucleophilic attack of hydroxylamine on the nitrile carbon.

  • Purification: Recrystallization is a standard and effective method for purifying the solid amidoxime product.

Medicinal Chemistry Applications of Vanillin-Derived Scaffolds

While the specific exploration of vanillin-derived amidoximes in medicinal chemistry is an emerging field, the broader family of vanillin derivatives has demonstrated significant therapeutic potential across various disease areas. This provides a strong rationale for the investigation of the amidoxime analogues.

Antimicrobial Activity

Vanillin and its derivatives have shown promising activity against a range of microbial pathogens.[8][9][10] The phenolic hydroxyl group is often implicated in their mechanism of action, which can involve disruption of the cell membrane and inhibition of essential enzymes.[8] The introduction of an amidoxime moiety could potentially enhance this activity through increased hydrogen bonding capabilities and the potential to chelate metal ions essential for microbial growth.

Table 1: Reported Antimicrobial Activity of Vanillin Derivatives

Derivative ClassTarget Organism(s)Reported ActivityReference(s)
Schiff BasesEscherichia coli, Staphylococcus aureusModerate to good antibacterial activity[8][9]
HydrazonesStaphylococcus aureus, Enterococcus faecalisSignificant antibacterial and biofilm inhibition[11]
ChalconesGram-positive and Gram-negative bacteriaBroad-spectrum antibacterial activity[2]
Anticancer Activity

The anticancer properties of vanillin derivatives are an area of active investigation.[3][12] Mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways. The structural features of vanillin allow for the design of derivatives that can interact with specific biological targets, such as kinases and transcription factors.[12] The polar and hydrogen-bonding nature of the amidoxime group could facilitate interactions with protein active sites, making vanillin-derived amidoximes interesting candidates for anticancer drug discovery.

Signaling Pathway Implicated in the Anticancer Activity of Vanillin Derivatives

G Vanillin_Derivative Vanillin Derivative Plk1_Kinase Plk1 Kinase Vanillin_Derivative->Plk1_Kinase Inhibition Apoptosis Apoptosis Plk1_Kinase->Apoptosis Negative Regulation

Caption: Potential mechanism of anticancer activity of vanillin derivatives.

Anti-inflammatory Activity

Vanillin and its derivatives have demonstrated significant anti-inflammatory effects.[2][13] These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[13] The amidoxime functional group is also known to be present in compounds with anti-inflammatory properties, suggesting a potential synergistic effect when combined with the vanillin scaffold.

Future Perspectives and Conclusion

The exploration of vanillin-derived amidoximes in medicinal chemistry is still in its nascent stages, yet the foundational knowledge of both the vanillin scaffold and the amidoxime functional group provides a compelling case for their further investigation. The synthetic routes are accessible, and the potential for therapeutic applications is vast.

Future research should focus on:

  • Synthesis and characterization of a focused library of vanillin-derived amidoximes: This will provide the necessary chemical matter for biological screening.

  • Systematic evaluation of their biological activities: Screening against a panel of microbial, cancer, and inflammatory targets will help to identify lead compounds.

  • Structure-Activity Relationship (SAR) studies: Understanding how modifications to the vanillin core and the amidoxime moiety affect biological activity will guide the design of more potent and selective compounds.

  • Investigation of their mechanism of action: Elucidating the molecular targets and signaling pathways modulated by these compounds is crucial for their development as therapeutic agents.

References

  • Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5904791/]
  • Synthesis, Characterization and Antimicrobial Activity of p-Vanillin and Vanillin Schiff Bases. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis%2C-Characterization-and-Antimicrobial-of-Sobola/062b0859a8501255e2d536c0507d4b46c6560942]
  • Synthesis and evaluation of vanillin derivatives as antimicrobial agents. JournalAgent. [URL: https://journalagent.com/v2/download_fulltext.asp?pdir=pci&plng=eng&un=PCI-80164]
  • Novel Halolactones Derived from Vanillin: Design, Synthesis, Structural Characterization, and Evaluation of Antiproliferative and Hemolytic Activities. MDPI. [URL: https://www.mdpi.com/1420-3049/29/11/2493]
  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10670870/]
  • Synthesized the potent anticancer molecules of vanillin derivative against MCF-7. ResearchGate. [URL: https://www.researchgate.
  • Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/exploring-the-synthesis-and-properties-of-4-hydroxy-3-methoxybenzonitrile-78859388.html]
  • The antibacterial activity of vanillin derivative compounds. SciSpace. [URL: https://typeset.
  • Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. ResearchGate. [URL: https://www.researchgate.
  • Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. FULIR. [URL: https://fulir.irb.hr/id/eprint/10041/1/Molecules-7060-SUBMIT.pdf]
  • Design, synthesis, and biological evaluation of novel vanillin-derived hydrazone compounds with antimicrobial, anticancer, and enzyme inhibition activities, along with molecular structure and drug-likeness assessment. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40489929/]
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. [URL: https://www.researchgate.
  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/One-Pot-Synthesis-of-Nitriles-from-Aldehydes-and-in-Patil-Desai/297c8d76e46950346a782b757f58a7b1b3b27b0c]
  • Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers. [URL: https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.940823/full]
  • Esters of Vanillin and Vanillal Oximes. ResearchGate. [URL: https://www.researchgate.net/publication/225624794_Esters_of_Vanillin_and_Vanillal_Oximes]
  • Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI. [URL: https://www.mdpi.com/1420-3049/27/20/6813]
  • Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride. Google Patents. [URL: https://patents.google.
  • Analgesic and Anti-Inflammatory Activity of Vanillin Derivatives. ResearchGate. [URL: https://www.researchgate.
  • Reaction mechanisms of the reaction between nitriles and hydroxylamine. ResearchGate. [URL: https://www.researchgate.net/figure/Reaction-mechanisms-of-the-reaction-between-nitriles-and-hydroxylamine_fig1_281280386]
  • 4-Hydroxy-3-methoxybenzaldehyde–nicotinamide (1/1). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3588523/]
  • N-(4-Hydroxy-3-methoxybenzyl)benzamide. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2961129/]
  • N-Hydroxy-3,4-Dimethoxy-N-Methyl-Benzamide – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [URL: https://clinicaltrials.eu/n-hydroxy-34-dimethoxy-n-methyl-benzamide-application-in-therapy-and-current-clinical-research/]
  • One-pot route to nitriles from aldehyde and hydroxylamine hydrochloride on silica-gel. Asian Journal of Green Chemistry. [URL: https://www.ajgreenchem.com/article_29609_1a3d34857a2f588a4e320d75a4095595.pdf]
  • Preparation method of 3, 4-dihydroxy benzonitrile. Google Patents. [URL: https://patents.google.
  • Process for the preparation of hydroxybenzonitriles. Google Patents. [URL: https://patents.google.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [URL: https://www.mdpi.com/1420-3049/28/9/3856]

Sources

Foundational

N',4-Dihydroxy-3-methoxybenzene-1-carboximidamide: Chemical Profiling, Synthesis, and Applications in Drug Discovery

Executive Summary As a Senior Application Scientist, I frequently encounter the need to design and synthesize novel pharmacophores that can navigate the complex pharmacokinetic and pharmacodynamic landscapes of modern dr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the need to design and synthesize novel pharmacophores that can navigate the complex pharmacokinetic and pharmacodynamic landscapes of modern drug discovery. One such high-value building block is N',4-dihydroxy-3-methoxybenzene-1-carboximidamide (CAS: 885959-76-2)[1]. Derived from the naturally abundant platform chemical vanillin, this specific amidoxime serves as a critical intermediate for the synthesis of 1,2,4-oxadiazoles and acts as a potent bioisostere for carboxylic acids and amides.

This whitepaper provides an in-depth technical guide detailing the chemical identifiers, physicochemical properties, mechanistic utility, and field-validated synthetic protocols for N',4-dihydroxy-3-methoxybenzene-1-carboximidamide.

Part 1: Chemical Identification & Physicochemical Profiling

Accurate chemical identification is the bedrock of reproducible research. N',4-dihydroxy-3-methoxybenzene-1-carboximidamide, also referred to in literature as vanillic acid amidoxime or vanillamidoxime, is a crystalline organic compound featuring a substituted benzene ring (para-hydroxy and meta-methoxy groups) and an amidoxime functional group[1].

Table 1: Core Chemical Identifiers and Computed Properties

Property / IdentifierValue
IUPAC Name N',4-dihydroxy-3-methoxybenzenecarboximidamide[1]
CAS Registry Number 885959-76-2[1][2]
PubChem CID 135715962[1]
Molecular Formula C8H10N2O3[1]
Molecular Weight 182.18 g/mol [1]
SMILES COC1=C(C=CC(=C1)/C(=N/O)/N)O[1]
InChIKey BLLLMJAEESLLSE-UHFFFAOYSA-N[1]

Part 2: Mechanistic Utility in Medicinal Chemistry (The "Why")

Why do we synthesize amidoximes like N',4-dihydroxy-3-methoxybenzene-1-carboximidamide? The causality behind selecting this specific scaffold lies in its versatile pharmacological and chemical properties:

  • Bioisosterism: The amidoxime group is a well-established bioisostere for carboxylic acids. It provides a similar spatial arrangement of hydrogen bond donors and acceptors but with a different pKa profile. This modification often improves membrane permeability and oral bioavailability while maintaining target affinity.

  • Prodrug Strategy: Amidoximes are frequently utilized as prodrugs for highly basic amidines. In vivo, endogenous reductases (such as the mitochondrial amidoxime reducing component, mARC) reduce the N-O bond, releasing the active amidine, which would otherwise suffer from poor gastrointestinal absorption due to its permanent positive charge at physiological pH.

  • Heterocyclic Precursor: The most prevalent bench-top application of this compound is its use as a bis-nucleophile in condensation reactions with acyl chlorides or carboxylic acids to form 3,5-disubstituted 1,2,4-oxadiazoles. These heterocycles are robust, metabolically stable rings found in numerous FDA-approved drugs (e.g., sphingosine-1-phosphate receptor modulators).

Part 3: Synthetic Workflows & Experimental Protocols

The synthesis of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide is typically achieved via a two-step sequence starting from vanillin. The system is self-validating: the complete conversion of the aldehyde to the nitrile, followed by the specific nucleophilic addition of hydroxylamine, ensures high fidelity of the final product.

Pathway Visualization

SynthesisPathway Vanillin Vanillin (Aldehyde) Vanillonitrile Vanillonitrile (Nitrile) Vanillin->Vanillonitrile NH2OH.HCl, Dehydration Amidoxime N',4-dihydroxy-3-methoxybenzene- 1-carboximidamide (Amidoxime) Vanillonitrile->Amidoxime NH2OH.HCl, Na2CO3, EtOH/H2O Oxadiazole 1,2,4-Oxadiazole Derivatives (Bioactive Scaffolds) Amidoxime->Oxadiazole Acylation & Cyclocondensation Amidine Amidine (Active Drug) Amidoxime->Amidine In vivo reduction (Prodrug pathway)

Caption: Synthetic and metabolic pathways of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide.

Protocol 1: Synthesis of Vanillonitrile (4-Hydroxy-3-methoxybenzonitrile)

Rationale: Before forming the amidoxime, the aldehyde group of vanillin must be converted into a nitrile[3]. This is achieved by forming an oxime intermediate, which is subsequently dehydrated in situ[4].

  • Reaction Setup: Dissolve 1.0 equivalent of vanillin in a polar aprotic solvent such as acetonitrile (MeCN)[4].

  • Reagent Addition: Add 1.2 equivalents of hydroxylamine hydrochloride (NH2OH·HCl)[4]. The acidic nature of the hydrochloride salt catalyzes the initial oxime formation.

  • Dehydration: Heat the mixture to reflux (approx. 80°C) for 4 hours[4]. Scientist's Note: In acetonitrile, the hydroxylamine hydrochloride acts dual-purposely, facilitating the dehydration of the aldoxime intermediate to yield the nitrile derivative without requiring harsh external dehydrating agents like POCl3[4].

  • Workup: Cool to room temperature, add water, and extract with diethyl ether or ethyl acetate[4]. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under vacuum to yield 4-hydroxy-3-methoxybenzonitrile (CAS: 4421-08-3)[4][5].

Protocol 2: Amidoximation to N',4-dihydroxy-3-methoxybenzene-1-carboximidamide

Rationale: The nucleophilic addition of free hydroxylamine to the electron-deficient carbon of the nitrile yields the amidoxime[6][7]. A base is required to neutralize the hydrochloride salt and liberate the nucleophilic free hydroxylamine[6].

  • Reaction Setup: Suspend 1.0 equivalent of the synthesized vanillonitrile in a solvent mixture of ethanol and water (typically 1:2 or 95% EtOH)[8][9].

  • Base and Reagent Addition: Add 1.5 to 2.0 equivalents of hydroxylamine hydrochloride and 2.0 to 2.2 equivalents of sodium carbonate (Na2CO3)[6][9]. Scientist's Note: Sodium carbonate is preferred over stronger bases (like NaOH) to prevent the hydrolysis of the nitrile back to the primary amide (vanillamide), which is the most common yield-limiting side reaction[8][10].

  • Execution: Heat the reaction mixture to reflux (60-80°C) and stir for 12 to 24 hours[6][7][10]. Monitor the disappearance of the nitrile via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[10].

  • Workup & Purification: Once complete, cool the mixture. The amidoxime often precipitates upon cooling or upon the addition of excess water[10]. If it does not precipitate, acidify slightly to pH 5-6 with dilute HCl to ensure the phenolic hydroxyl remains protonated, then extract with ethyl acetate[8]. Recrystallize the crude product from aqueous ethanol to obtain pure N',4-dihydroxy-3-methoxybenzene-1-carboximidamide[10].

Part 4: Analytical Validation & Safety

To validate the self-consistency of the synthesis,


H NMR and 

C NMR spectroscopy should be employed. The disappearance of the nitrile carbon peak (~119 ppm) and the appearance of the amidoxime carbon (~150-155 ppm) in the

C NMR spectrum confirm the transformation. Additionally, the N-H and O-H protons of the amidoxime group will appear as broad singlets in the

H NMR spectrum (typically between 5.0 and 10.0 ppm in DMSO-d6), distinct from the phenolic hydroxyl proton.

Safety Considerations: N',4-dihydroxy-3-methoxybenzene-1-carboximidamide is intended for laboratory research use only[2]. While specific hazard data is limited, standard laboratory safety protocols (gloves, safety goggles, and fume hood) must be strictly adhered to. Combustion of this material can produce hazardous carbon monoxide and nitrogen oxides[2].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135715962, N',4-dihydroxy-3-methoxybenzene-1-carboximidamide." PubChem, [Link]

  • RSC Publishing. "Synthesis of nitrogenated lignin-derived compounds and reactivity with laccases." RSC Advances, 2017, [Link]

  • Universität Hamburg. "Synthesis and Biophysical Characterization of New Glycosyltransferase Inhibitors." ediss.sub.hamburg, [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesis of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide from vanillonitrile

An Application Note and Detailed Protocol for the Synthesis of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide from Vanillonitrile For Researchers, Scientists, and Drug Development Professionals Abstract This document...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide from Vanillonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide, an amidoxime derivative of vanillin. Amidoximes are crucial pharmacophores and versatile building blocks in medicinal chemistry. This protocol details a reliable and efficient method starting from vanillonitrile, utilizing a standard reaction with hydroxylamine hydrochloride. The application note includes a thorough examination of the reaction mechanism, step-by-step experimental procedures, safety protocols, and characterization guidelines. The causality behind experimental choices is explained to ensure reproducibility and high-yield synthesis of the target compound.

Introduction and Scientific Context

N',4-dihydroxy-3-methoxybenzene-1-carboximidamide, also known as hydroxy-vanillyl-amidine, is a molecule of significant interest in drug discovery and development. The amidoxime functional group (-C(NH₂)=NOH) is a well-established pharmacophore known for its ability to act as a nitric oxide (NO) donor and its prevalence in various biologically active compounds.[1] The synthesis of this particular molecule from vanillonitrile, a derivative of the readily available natural product vanillin, presents an accessible route to a potentially valuable scaffold for further chemical exploration.

The conversion of nitriles to amidoximes is a fundamental transformation in organic synthesis.[1] This protocol is designed to be a self-validating system, providing researchers with the necessary details to successfully synthesize and characterize the target compound, while also offering insights into potential challenges and optimization strategies.

Reaction Mechanism and Rationale

The synthesis proceeds via the nucleophilic addition of hydroxylamine to the electrophilic carbon atom of the nitrile group in vanillonitrile. The reaction is typically carried out using hydroxylamine hydrochloride, which requires a base to liberate the free hydroxylamine nucleophile.

The overall transformation is as follows:

  • Vanillonitrile + Hydroxylamine → N',4-dihydroxy-3-methoxybenzene-1-carboximidamide

The mechanism involves two key steps:

  • Neutralization of Hydroxylamine Hydrochloride: A base, such as sodium carbonate, is added to neutralize the hydrochloride salt, generating free hydroxylamine (NH₂OH).

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbon of the nitrile group. This is followed by proton transfer steps to yield the final amidoxime product.

The reaction is often performed in a protic solvent like ethanol, which helps to solubilize the reactants and facilitate the proton transfer steps.[2]

Caption: Reaction mechanism for amidoxime synthesis.

A potential side reaction, particularly with aromatic nitriles, is the formation of the corresponding amide.[3][4] This can occur through an alternative pathway where the oxygen atom of hydroxylamine initiates the attack. The protocol described here is optimized to favor the formation of the desired amidoxime.

Materials, Reagents, and Safety

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberSupplier Notes
VanillonitrileC₈H₇NO₂149.154421-08-3Starting material
Hydroxylamine HydrochlorideNH₂OH·HCl69.495470-11-1Reagent
Sodium Carbonate (Anhydrous)Na₂CO₃105.99497-19-8Base
Ethanol (Absolute)C₂H₅OH46.0764-17-5Solvent
Deionized WaterH₂O18.027732-18-5Solvent/Washing
Ethyl AcetateC₄H₈O₂88.11141-78-6Extraction Solvent
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying Agent
Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Melting point apparatus

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Hydroxylamine Hydrochloride: Toxic if swallowed and harmful in contact with skin.[5] It causes skin and serious eye irritation and may cause an allergic skin reaction.[5][6] It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[5][6][7] Handle with extreme care in a well-ventilated fume hood. Avoid dust formation.[5]

  • Sodium Carbonate: Causes serious eye irritation.[8][9][10] Avoid breathing dust.[10] Wash hands thoroughly after handling.[8]

  • Vanillonitrile: May be harmful if swallowed. Causes eye irritation.[11][12]

  • Ethanol and Ethyl Acetate: Highly flammable liquids and vapors. Keep away from heat and open flames.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of amidoximes from nitriles.[1][2]

G start Start dissolve 1. Dissolve Vanillonitrile in Ethanol start->dissolve add_reagents 2. Add Hydroxylamine HCl and Sodium Carbonate dissolve->add_reagents reflux 3. Heat to Reflux (60-80°C) add_reagents->reflux monitor 4. Monitor Reaction by TLC reflux->monitor workup 5. Work-up: Cool and Filter monitor->workup Reaction Complete evaporate 6. Evaporate Solvent workup->evaporate purify 7. Purify by Recrystallization evaporate->purify characterize 8. Characterize Product purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis.

Step 1: Reaction Setup

1.1. To a 250 mL round-bottom flask equipped with a magnetic stir bar, add vanillonitrile (e.g., 5.0 g, 33.5 mmol, 1.0 eq).

1.2. Add absolute ethanol (e.g., 100 mL) to the flask and stir until the vanillonitrile is completely dissolved.

Step 2: Addition of Reagents

2.1. To the solution from Step 1, add hydroxylamine hydrochloride (e.g., 3.5 g, 50.3 mmol, 1.5 eq).

2.2. Carefully add anhydrous sodium carbonate (e.g., 7.1 g, 67.0 mmol, 2.0 eq) in portions to control any initial effervescence.

Step 3: Reaction

3.1. Attach a reflux condenser to the flask and place the setup in a heating mantle.

3.2. Heat the reaction mixture to reflux (approximately 78-80°C) with vigorous stirring.

3.3. Maintain the reflux for a period of 4-24 hours. The reaction progress should be monitored.

Step 4: Reaction Monitoring

4.1. Monitor the reaction by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material (vanillonitrile) spot indicates the completion of the reaction.

Step 5: Work-up

5.1. Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

5.2. Filter the cooled mixture through a Buchner funnel to remove the inorganic salts (sodium chloride and excess sodium carbonate).

5.3. Wash the collected solids with a small amount of cold ethanol (e.g., 2 x 20 mL) to ensure complete recovery of the product.

Step 6: Product Isolation

6.1. Combine the filtrate and the ethanol washes.

6.2. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, which may be an oil or a solid.

Step 7: Purification

7.1. The crude product can be purified by recrystallization. A suitable solvent system might be ethanol/water or ethyl acetate/hexane.

7.2. Dissolve the crude product in a minimum amount of the hot solvent.

7.3. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

7.4. Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Characterization of the Final Product

The identity and purity of the synthesized N',4-dihydroxy-3-methoxybenzene-1-carboximidamide should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point range indicates a pure compound.

  • FTIR Spectroscopy: Look for characteristic peaks for O-H, N-H, C=N, and C-O bonds.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the number of protons and carbons.

  • Mass Spectrometry: To determine the molecular weight of the compound (Expected: 182.18 g/mol ).[13]

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Loss of product during work-up.Increase reaction time or temperature.[2] Use an excess of hydroxylamine.[2] Ensure efficient washing of the filtered salts.
Amide Byproduct Formation Reaction conditions favoring amide formation.A two-step approach via a thioamide intermediate can be considered for higher purity.[2]
Oily or Non-crystalline Product Impurities preventing crystallization.Purify the product using column chromatography. Attempt to form a salt to induce crystallization.[2]
Slow Reaction Low reactivity of the nitrile; Insufficient temperature.Increase the reaction temperature to reflux.[2] Consider using microwave or ultrasonic irradiation to accelerate the reaction.[1][2]

Conclusion

This application note provides a detailed and robust protocol for the synthesis of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide from vanillonitrile. By following the outlined steps and adhering to the safety precautions, researchers can reliably produce this valuable amidoxime for use in further chemical synthesis and biological screening. The provided mechanistic insights and troubleshooting guide aim to empower scientists to optimize the reaction for their specific needs, facilitating the exploration of new chemical entities in drug discovery and related fields.

References

  • ChemScience. (n.d.). Safety Data Sheet: Hydroxylamine hydrochloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium carbonate. Retrieved from [Link]

  • WE Soda. (2020, August 12). SAFETY DATA SHEET SODIUM CARBONATE. Retrieved from [Link]

  • Nexchem. (2021, November 3). SAFETY DATA SHEET - Sodium Carbonate Light (& dense). Retrieved from [Link]

  • ResearchGate. (n.d.). An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. Retrieved from [Link]

  • ChemSupply. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • PubMed. (2014, October 28). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Retrieved from [Link]

  • Semantic Scholar. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanisms of the reaction between nitriles and hydroxylamine. Retrieved from [Link]

  • PubChem. (n.d.). N',4-dihydroxy-3-methoxybenzene-1-carboximidamide. Retrieved from [Link]

  • Nature. (n.d.). DNA-compatible synthesis of amidine pharmacophores via late-stage amine modification. Retrieved from [Link]

  • CPAChem. (2023, October 17). Safety data sheet. Retrieved from [Link]

  • ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Retrieved from [Link]

  • PMC. (n.d.). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Retrieved from [Link]

  • Google Patents. (n.d.). US3978126A - N-hydroxy-amidine compounds.
  • MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved from [Link]

  • Wiley Online Library. (2024, October 2). N‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. Retrieved from [Link]

  • ARKAT USA. (n.d.). Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole. Retrieved from [Link]

  • MDPI. (2015, July 2). Improved Method for Preparation of Amidoxime Modified Poly(acrylonitrile-co-acrylic acid): Characterizations and Adsorption Case Study. Retrieved from [Link]

  • PMC. (n.d.). N-(4-Hydroxy-3-methoxybenzyl)benzamide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles.
  • Bibliothèque et Archives Canada. (2001). SYNTHESIS OF AMIDINTES AND AMlDLNATES WITH rn-TERPHENYL SUBSTITUENTS. Retrieved from [Link]

  • Google Patents. (n.d.). CN107118128B - Preparation method of 3, 4-dihydroxy benzonitrile.
  • PMC. (n.d.). An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-“Vanillyl”-mandelic Acid, VMA). Retrieved from [Link]

Sources

Application

Application Note: Synthesis of 3-(4-Hydroxy-3-methoxyphenyl)-1,2,4-oxadiazoles via Amidoxime Cyclization

Executive Summary & Mechanistic Rationale The 1,2,4-oxadiazole heterocycle is a privileged pharmacophore, widely utilized in drug development as a bioisostere for amide and ester linkages due to its superior metabolic st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1,2,4-oxadiazole heterocycle is a privileged pharmacophore, widely utilized in drug development as a bioisostere for amide and ester linkages due to its superior metabolic stability and favorable pharmacokinetic profile[1]. The cyclization of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide (also known as vanillic acid amidoxime)[2] yields 3-(4-hydroxy-3-methoxyphenyl)-1,2,4-oxadiazole derivatives. This specific scaffold is highly valuable as it retains the antioxidant and anti-inflammatory properties of the guaiacol moiety while introducing a rigid, metabolically stable oxadiazole core.

Chemoselectivity and Causality in O-Acylation

The target substrate presents a unique chemoselectivity challenge: it possesses three distinct nucleophilic centers (the amidoxime -NH₂, the amidoxime -OH, and the phenolic -OH). The formation of the 1,2,4-oxadiazole ring proceeds through a two-stage mechanism: initial O-acylation followed by intramolecular cyclodehydration[1].

Due to the α-effect, the amidoxime hydroxyl group is significantly more nucleophilic than the phenolic hydroxyl group. This thermodynamic advantage allows for selective O-acylation of the amidoxime without the need for phenolic protecting groups, provided that the stoichiometry of the acylating agent is strictly controlled (1.0–1.05 equivalents)[3]. Excess acylating agent or extended reaction times will lead to competitive esterification of the phenol, resulting in complex mixtures and reduced yields.

G A N',4-dihydroxy-3-methoxybenzene -1-carboximidamide B O-Acylation (R-COOH + CDI/EDC or R-COCl + Base) A->B Step 1 F One-Pot Superbase Route (NaOH/DMSO, RT) A->F Direct Coupling C O-Acylamidoxime Intermediate B->C D Cyclodehydration (Heat, TBAF, or Base) C->D Step 2 E 3-(4-Hydroxy-3-methoxyphenyl) -5-R-1,2,4-oxadiazole D->E F->E

Caption: Workflow for the synthesis of 1,2,4-oxadiazoles from vanillic acid amidoxime.

Experimental Methodologies

To accommodate different substrate scopes and stability profiles, two distinct self-validating protocols are provided. The choice of pathway depends on the stability of the intermediate and the desired operational simplicity[1].

Protocol A: Two-Step CDI-Mediated Thermal Cyclization

This method is highly effective for aliphatic and sterically hindered carboxylic acids. It avoids the use of acid chlorides, which generate HCl that can protonate the amidoxime and suppress its nucleophilicity.

Causality of Reagents: 1,1'-Carbonyldiimidazole (CDI) is selected as the coupling agent because the byproduct is imidazole, a mild base that acts as an acid scavenger and does not interfere with the subsequent thermal cyclodehydration.

Step-by-Step Procedure:

  • Activation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve the target carboxylic acid (1.05 eq) in anhydrous DMF (0.2 M). Add CDI (1.1 eq) portion-wise. Stir at room temperature for 30 minutes until CO₂ evolution ceases.

  • Coupling: Add N',4-dihydroxy-3-methoxybenzene-1-carboximidamide (1.0 eq, MW: 182.18 g/mol [2]) to the activated mixture. Stir at room temperature for 2–4 hours.

  • In-Process Validation (TLC): Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The highly polar amidoxime (

    
    ) will convert to the O-acyl intermediate (
    
    
    
    ).
  • Cyclodehydration: Once O-acylation is complete, heat the reaction mixture to 110 °C for 6–8 hours. The thermal energy drives the elimination of water, closing the 1,2,4-oxadiazole ring.

  • Final Validation: The cyclized product will appear as a new, less polar spot on TLC (

    
    ) due to the loss of the hydrogen-bonding -NH₂ and -OH groups.
    
  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with brine (3x) to remove DMF and imidazole. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: One-Pot Ambient Temperature Synthesis (Superbase Method)

For substrates sensitive to thermal degradation, the superbase-promoted methodology utilizes NaOH in DMSO to achieve cyclization at room temperature[4].

Causality of Reagents: The NaOH/DMSO system creates a highly basic environment that significantly enhances the nucleophilicity of the amidoxime nitrogen, facilitating spontaneous intramolecular cyclization without the need for thermal activation[5].

Step-by-Step Procedure:

  • Preparation: Dissolve N',4-dihydroxy-3-methoxybenzene-1-carboximidamide (1.0 eq) and the corresponding ester or acid anhydride (1.05 eq) in anhydrous DMSO (0.3 M).

  • Base Addition: Add finely powdered NaOH (2.0 eq) in a single portion. The mixture may exhibit a transient color change to deep yellow/orange, indicative of phenoxide ion formation.

  • Reaction: Stir vigorously at room temperature for 1–3 hours.

  • In-Process Validation (LC-MS): Withdraw a 10 μL aliquot, quench in 1 mL MeCN/H₂O, and analyze. The mass spectrum should show the complete disappearance of the [M+H]⁺ peak for the intermediate and the appearance of the [M-H₂O+H]⁺ peak for the 1,2,4-oxadiazole.

  • Workup: Pour the mixture into ice-cold 0.1 M HCl to neutralize the NaOH and re-protonate the phenolic -OH. Extract with Ethyl Acetate, wash with water, dry, and concentrate.

Quantitative Data Presentation

The following table summarizes the comparative metrics of the two cyclization methodologies, demonstrating the operational trade-offs between thermal and superbase-promoted routes.

ParameterProtocol A: CDI / ThermalProtocol B: NaOH / DMSO
Coupling Partner Carboxylic AcidsEsters, Anhydrides, Acid Chlorides
Reaction Temperature RT (Coupling) → 110 °C (Cyclization)Room Temperature (20–25 °C)
Total Reaction Time 8 – 12 hours1 – 3 hours
Phenolic Chemoselectivity Excellent (Thermal control)Good (Requires strict stoichiometry)
Typical Yields 65% – 85%75% – 95%
Primary Advantage High functional group tolerance for acidsRapid, energy-efficient, scalable
Validation Marker (13C NMR) C5 Oxadiazole peak at ~175 ppmC5 Oxadiazole peak at ~175 ppm

Table 1: Comparative analysis of cyclization methodologies for 1,2,4-oxadiazole synthesis from amidoximes.

References

  • Title : Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles Source : International Journal of Molecular Sciences (MDPI) URL :[Link]

  • Title : Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles (PubMed Record) Source : National Center for Biotechnology Information (NCBI) URL :[Link]

  • Title : PubChem Compound Summary for CID 135715962, N',4-dihydroxy-3-methoxybenzene-1-carboximidamide Source : PubChem (NIH) URL :[Link]

  • Title : Synthesis of 1,2,4-oxadiazoles Source : Organic Chemistry Portal URL :[Link]

Sources

Method

Application Notes and Protocols for the Use of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide as a Ligand in Metal Complexation

Introduction: Unveiling the Potential of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide in Coordination Chemistry N',4-dihydroxy-3-methoxybenzene-1-carboximidamide, a vanillin derivative, presents a compelling scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide in Coordination Chemistry

N',4-dihydroxy-3-methoxybenzene-1-carboximidamide, a vanillin derivative, presents a compelling scaffold for the development of novel metal complexes with potential applications in medicinal chemistry and materials science.[1] Its structure incorporates multiple coordination sites, including the carboximidamide group and the phenolic hydroxyl and methoxy substituents on the benzene ring. This multidentate character allows for the formation of stable and structurally diverse coordination compounds with various transition metals.[2][3] The inherent biological activity of vanillin and its derivatives, coupled with the versatile coordination chemistry of the carboximidamide moiety, makes this ligand a promising candidate for the design of new therapeutic agents and functional materials.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide as a ligand in metal complexation. We will detail the synthesis of the ligand, followed by a general protocol for the preparation of its metal complexes. Furthermore, we will outline a systematic approach for the thorough characterization of the resulting coordination compounds.

Part 1: Synthesis of the Ligand: N',4-dihydroxy-3-methoxybenzene-1-carboximidamide

The synthesis of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide can be achieved through a multi-step process starting from the readily available vanillin (4-hydroxy-3-methoxybenzaldehyde). The proposed synthetic route is based on established organic chemistry principles and adaptations from similar reported procedures.[6]

Protocol 1: Synthesis of 4-hydroxy-3-methoxybenzonitrile from Vanillin

This initial step involves the conversion of the aldehyde group of vanillin into a nitrile.

Materials:

  • Vanillin

  • Hydroxylamine hydrochloride

  • Sodium formate

  • Formic acid

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Dissolve vanillin and hydroxylamine hydrochloride in formic acid.

  • Heat the mixture under reflux for a specified duration.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated product, 4-hydroxy-3-methoxybenzonitrile, is collected by filtration.

  • Wash the solid with cold deionized water and dry it under vacuum.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide

This final step involves the conversion of the nitrile to the desired carboximidamide.[6]

Materials:

  • 4-hydroxy-3-methoxybenzonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol

  • Deionized water

Procedure:

  • Suspend 4-hydroxy-3-methoxybenzonitrile in ethanol.

  • Add a solution of hydroxylamine hydrochloride and sodium carbonate in water to the suspension.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude N',4-dihydroxy-3-methoxybenzene-1-carboximidamide.

  • Purify the product by column chromatography or recrystallization.

Part 2: Synthesis of Metal Complexes

The synthesized N',4-dihydroxy-3-methoxybenzene-1-carboximidamide can be used as a ligand to form complexes with a variety of transition metal ions. The following is a general protocol that can be adapted for different metal salts.

Protocol 3: General Procedure for Metal Complexation

Materials:

  • N',4-dihydroxy-3-methoxybenzene-1-carboximidamide (Ligand, L)

  • Metal(II) salt (e.g., CuCl₂, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂)

  • Methanol or Ethanol

  • Deionized water (if necessary)

Procedure:

  • Dissolve the ligand (e.g., 2 mmol) in a minimal amount of hot methanol or ethanol.

  • In a separate flask, dissolve the metal salt (e.g., 1 mmol) in methanol or a methanol/water mixture.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The molar ratio of ligand to metal can be varied to obtain different coordination geometries (e.g., 1:1 or 2:1).

  • The reaction mixture is then refluxed for 2-4 hours.[7][8]

  • A change in color or the formation of a precipitate often indicates complex formation.

  • After cooling to room temperature, the solid complex is collected by filtration.

  • Wash the precipitate with cold solvent (methanol or ethanol) to remove any unreacted starting materials.

  • Dry the complex in a desiccator over anhydrous calcium chloride.

Table 1: Representative Reaction Conditions for Metal Complexation

Metal SaltLigand:Metal RatioSolventReflux Time (h)Expected Observation
CuCl₂2:1Methanol3Green precipitate
CoCl₂·6H₂O2:1Ethanol4Pink/Violet precipitate
NiCl₂·6H₂O2:1Methanol4Light green precipitate
ZnCl₂2:1Ethanol2White precipitate

Part 3: Characterization of the Ligand and Metal Complexes

A comprehensive characterization of the synthesized ligand and its metal complexes is crucial to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques should be employed.[9][10]

Workflow for Characterization

cluster_synthesis Synthesis cluster_char Characterization Ligand_Synth Ligand Synthesis Complex_Synth Complex Synthesis Ligand_Synth->Complex_Synth FTIR FT-IR Spectroscopy Complex_Synth->FTIR UVVis UV-Vis Spectroscopy Complex_Synth->UVVis NMR NMR Spectroscopy (¹H & ¹³C) Complex_Synth->NMR MassSpec Mass Spectrometry Complex_Synth->MassSpec Elemental Elemental Analysis Complex_Synth->Elemental Xray Single Crystal X-ray Diffraction (if possible) Complex_Synth->Xray

Caption: Workflow for the synthesis and characterization of metal complexes.

Protocol 4: Spectroscopic and Analytical Characterization
  • FT-IR Spectroscopy: This technique is used to identify the functional groups present in the ligand and to determine which of these groups are involved in coordination with the metal ion.[9] A shift in the vibrational frequencies of the C=N, N-H, or O-H groups upon complexation provides evidence of coordination.

  • UV-Vis Spectroscopy: Electronic spectra can provide information about the geometry of the metal complex.[9] The appearance of new absorption bands in the visible region for the complexes, which are absent in the free ligand, can be attributed to d-d electronic transitions of the metal ion.

  • ¹H and ¹³C NMR Spectroscopy: NMR is a powerful tool for elucidating the structure of the ligand and its diamagnetic metal complexes (e.g., Zn(II)).[2] Changes in the chemical shifts of the protons and carbons near the coordination sites can confirm the binding of the metal.

  • Mass Spectrometry: This technique helps in determining the molecular weight of the ligand and its complexes, thereby confirming their composition.[2]

  • Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen in the synthesized compounds. The experimental values should be in close agreement with the calculated values for the proposed molecular formula.[2]

  • Single Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of the metal complexes, providing precise information about bond lengths, bond angles, and the coordination geometry around the metal center.[11][12]

Table 2: Expected Spectroscopic Data for the Ligand and a Representative Metal Complex

TechniqueLigand (Expected Data)Metal Complex (Expected Changes)Rationale
FT-IR (cm⁻¹) ν(O-H) ~3400, ν(N-H) ~3300, ν(C=N) ~1620Shift in ν(C=N) and ν(N-H) to lower or higher wavenumbers. Broadening of ν(O-H).Indicates coordination of the carboximidamide nitrogen and phenolic oxygen to the metal ion.
UV-Vis (nm) Bands in the UV region due to π-π* and n-π* transitions.Appearance of new, weaker bands in the visible region.d-d transitions of the metal ion in the ligand field.
¹H NMR (ppm) Signals for aromatic protons, -OH, -NH₂, and -OCH₃ protons.Disappearance or downfield shift of -OH and -NH₂ proton signals. Shift in aromatic proton signals.Protons near the coordination site are deshielded. Labile protons may exchange or be absent.

Potential Applications in Drug Development

The structural features of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide and its metal complexes suggest several potential applications in drug development:

  • Antimicrobial Agents: The presence of the carboximidamide group and the ability to chelate metal ions are features often associated with antimicrobial activity.[7][9]

  • Anticancer Agents: Many metal complexes exhibit cytotoxic activity against cancer cell lines.[5][8] The combination of a biologically active ligand like a vanillin derivative with a metal center could lead to synergistic anticancer effects.

  • Enzyme Inhibition: The ability to coordinate to metal ions is a key feature of many enzyme inhibitors, such as histone deacetylase (HDAC) inhibitors.[13]

Conclusion

N',4-dihydroxy-3-methoxybenzene-1-carboximidamide is a versatile and accessible ligand for the synthesis of a wide range of metal complexes. The protocols outlined in these application notes provide a solid foundation for researchers to explore the coordination chemistry of this ligand and to investigate the properties and potential applications of its metal complexes. The systematic characterization of these novel compounds will be crucial in unlocking their full potential in various scientific disciplines, particularly in the realm of drug discovery and development.

References

  • PubChem. N',4-dihydroxy-3-methoxybenzene-1-carboximidamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. (PDF) New Carboxamid ligand and its metal complexes containing sulfonamide group: Synthesis, Characterization, DNA cleavage and antimicrobial activity. [Link]

  • ResearchGate. Iron(III), cobalt(II) and zinc(II) coordination compounds with a carboximidamide ligand: Synthesis, structures and properties | Request PDF. [Link]

  • IntechOpen. Characterization of Schiff Base Ligand and Its Metal Complexes. [Link]

  • Digital Repository. Article - Synthesis and Characterization of metal complexes with ligands containing ahetero (N) atom and (hydroxyl or carboxyl) group. [Link]

  • ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • Wikipedia. Transition metal carboxamide complex. [Link]

  • NIH. Copper Complexes of Multidentate Carboxamide Ligands - PMC. [Link]

  • Arkat USA. Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole. [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • IRE Journals. Mechanochemical Synthesis, Characterization, And Antimicrobial Studies of Metal Complexes of Transition Metals with Benzimidazol. [Link]

  • ResearchGate. Transition-metal Complexes of N,N'-di(4-bromophenyl)-4-hydroxycoumarin-3-carboximidamide: synthesis, characterization, Biological Activities, ADMET and Drug-Likeness Analysis | Request PDF. [Link]

  • NIH. N-(4-Hydroxy-3-methoxybenzyl)benzamide - PMC. [Link]

  • PubMed. Interaction of metal ions with carboxylic and carboxamide groups in protein structures. [Link]

  • Malaria World. Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. [Link]

  • NIH. N′-(4-Hydroxybenzylidene)-3-methoxybenzohydrazide - PMC. [Link]

  • EPA. N-(4-Methoxyphenyl)-5-nitropyridine-3-carboxamide Properties. [Link]

  • PubMed. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. [Link]

  • MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • MDPI. The Effect of Central Metal Ions (Dy, Er, Ni, and V) on the Structural and HSA-Binding Properties of 2-Hydroxy-3-methoxybenzaldehyde Semicarbazone Complexes. [Link]

  • MDPI. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. [Link]

  • PubChem. N,4-dihydroxy-3-methoxybenzamide (C8H9NO4). [Link]

Sources

Application

Advanced Crystallization Techniques for the Purification of N',4-Dihydroxy-3-methoxybenzene-1-carboximidamide

Physicochemical Profiling & Purification Rationale N',4-dihydroxy-3-methoxybenzene-1-carboximidamide (commonly known as vanillamidoxime) is a highly functionalized intermediate[1]. Amidoximes are critical structural moti...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Purification Rationale

N',4-dihydroxy-3-methoxybenzene-1-carboximidamide (commonly known as vanillamidoxime) is a highly functionalized intermediate[1]. Amidoximes are critical structural motifs in drug discovery, serving as precursors to 1,2,4-oxadiazoles, nitric oxide (NO) donors, and potent chelators for transition metals and actinides[2].

The synthesis of this compound typically involves the nucleophilic addition of aqueous hydroxylamine to 4-hydroxy-3-methoxybenzonitrile (vanillonitrile). This reaction is notoriously prone to leaving behind unreacted nitrile, residual hydroxylamine hydrochloride, and thermal degradation oligomers[3]. While flash chromatography is frequently cited in early-stage literature, it is fundamentally impractical for amidoximes[3]. The amidoxime moiety's strong hydrogen-bonding capabilities cause severe tailing on silica gel, leading to poor recovery and scalability issues.

Therefore, crystallization is the mandatory purification route. The rational design of a crystallization protocol for vanillamidoxime relies on exploiting its unique structural features:

  • Extensive Hydrogen Bonding: The molecule possesses a phenolic -OH (donor), a methoxy -OCH₃ (acceptor), and an amidoxime -C(=NOH)NH₂ group (donor/acceptor). This promotes high crystallinity but can also trap polar solvent molecules or impurities within the crystal lattice.

  • Amphoteric Nature: The amidoxime group exhibits tautomerism and pH-dependent ionization[3]. The imine nitrogen is weakly basic, while the oxime and phenolic protons are acidic[4]. This allows for highly effective isoelectric (pH-shift) crystallization.

Crystallization Strategy Decision Matrix

Selecting the correct crystallization method depends entirely on the primary impurity profile identified via LC-MS or NMR.

Workflow Crude Crude N',4-dihydroxy-3-methoxybenzene- 1-carboximidamide Analysis Impurity Profiling (LC-MS / NMR) Crude->Analysis Path1 High Inorganic Salts (Hydroxylamine HCl) Analysis->Path1 Polar Impurities Path2 Unreacted Nitrile / Non-Polar Organics Analysis->Path2 Organic Impurities Path3 Thermal Degradation Risk Analysis->Path3 Heat Sensitive Meth1 pH-Shift Crystallization (Aqueous NaOH/HCl) Path1->Meth1 Meth2 Cooling Crystallization (EtOH / H2O) Path2->Meth2 Meth3 Anti-Solvent Crystallization (EtOAc / Heptane) Path3->Meth3 Pure Pure Crystalline Vanillamidoxime Meth1->Pure Meth2->Pure Meth3->Pure

Fig 1. Decision matrix for vanillamidoxime crystallization based on impurity profiling.

Detailed Experimental Protocols

Protocol A: Protic Solvent Cooling Crystallization (EtOH/Water)

Best for: Removing unreacted nitrile and non-polar organic impurities. Causality: Ethanol is a strong protic solvent that disrupts the solid-state hydrogen bonding network of the amidoxime, allowing complete dissolution at reflux. Water acts as a tunable anti-solvent. Because unreacted vanillonitrile has higher solubility in aqueous ethanol than the highly polar amidoxime, it remains in the mother liquor upon cooling.

  • Dissolution: Suspend 10.0 g of crude vanillamidoxime in 40 mL of absolute ethanol in a multi-neck flask equipped with a reflux condenser. Heat to 75°C with overhead stirring until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly add 15 mL of deionized water (pre-heated to 75°C) dropwise. Stop addition immediately if persistent turbidity is observed, and clear the solution with 1-2 mL of hot ethanol.

  • Controlled Nucleation: Cool the solution linearly to 20°C over 4 hours (approx. 0.2°C/min). Rapid cooling will cause oiling-out or trap impurities via rapid precipitation.

  • Maturation: Once crystallization initiates, hold at 20°C for 2 hours to allow Ostwald ripening, then cool to 4°C for a final 2 hours to maximize yield.

  • Self-Validating IPC (In-Process Control): Withdraw a 0.5 mL aliquot of the mother liquor, filter, and analyze via HPLC. The process is complete when the amidoxime concentration in the mother liquor plateaus (<5 mg/mL).

  • Isolation: Filter under vacuum and wash the filter cake with 15 mL of ice-cold 10% EtOH/Water. Dry in vacuo at 45°C.

Protocol B: Anti-Solvent Crystallization (EtOAc/Heptane)

Best for: Batches with high inorganic salt content (e.g., NaCl, NH₂OH·HCl) or thermally sensitive oligomers. Causality: Ethyl acetate (EtOAc) acts as a selective solvent. Its moderate dielectric constant (ε = 6.02) dissolves the amidoxime at mild temperatures (40°C) but completely fails to solvate ionic inorganic salts. The subsequent addition of heptane drastically lowers the bulk polarity, forcing the amidoxime to nucleate without requiring the high heat that could trigger unwanted cyclization to an oxadiazole.

  • Selective Solvation: Suspend 10.0 g of crude material in 80 mL of EtOAc. Heat gently to 40°C and stir for 30 minutes.

  • Filtration of Inorganics: Filter the warm suspension through a Celite pad to remove insoluble inorganic salts. Rinse the pad with 10 mL of warm EtOAc.

  • Anti-Solvent Titration: Transfer the clear filtrate to a crystallizer. Under vigorous stirring (400 rpm), add heptane dropwise at room temperature.

  • Seeding: After 30 mL of heptane is added, introduce 50 mg of pure vanillamidoxime seed crystals. Continue adding heptane (up to 60 mL total) over 2 hours.

  • Isolation: Stir for an additional hour, filter the fine needles, wash with pure heptane, and dry under vacuum at room temperature.

Protocol C: Isoelectric pH-Shift Crystallization

Best for: Highly impure, dark-colored crude mixtures requiring a broad-spectrum cleanup. Causality: The molecule is amphoteric. In 1M NaOH, the phenolic -OH and oxime -NOH are deprotonated, forming a highly soluble dianion. In 1M HCl, the imine nitrogen is protonated, forming a soluble cation. By carefully titrating the aqueous solution to its isoelectric point (pH ~7.0–7.5), the molecule assumes its neutral state. In this uncharged state, intermolecular hydrogen bonding outcompetes hydration, leading to near-quantitative precipitation[4].

  • Alkaline Dissolution: Dissolve 10.0 g of crude material in 50 mL of 1M NaOH at 15°C. Keep the temperature low to prevent base-catalyzed hydrolysis of the amidoxime back to the amide/nitrile.

  • Organic Scavenging: Extract the aqueous layer twice with 20 mL of Dichloromethane (DCM) to remove non-polar, non-ionizable organic impurities. Discard the DCM layers.

  • Isoelectric Titration: Equip the flask with a calibrated pH probe. Under rapid stirring, add 1M HCl dropwise.

  • Precipitation: As the pH approaches 8.5, the solution will become cloudy. Slow the addition rate. Stop the titration exactly at pH 7.2.

  • Isolation: Stir the resulting thick slurry for 1 hour at 10°C. Filter, wash extensively with cold deionized water to remove NaCl, and dry in vacuo over P₂O₅.

Quantitative Data & Method Comparison

The following table summarizes the expected outcomes of each protocol based on standard scale-up metrics.

Crystallization StrategyTarget Impurity RemovedTypical Yield (%)Purity (HPLC area %)Crystal Habit
EtOH/Water (Cooling) Unreacted Nitrile, Organics80 - 85>99.0Prismatic
EtOAc/Heptane (Anti-Solvent) Inorganic Salts, Oligomers75 - 80>98.5Fine Needles
Aqueous pH-Shift Broad Spectrum (Both)85 - 90>99.5Granular

References

  • National Center for Biotechnology Information. "N',4-dihydroxy-3-methoxybenzene-1-carboximidamide." PubChem Compound Summary for CID 135715962. Available at:[Link]

  • Hlubb, L. N., Johnson, E. C., Sabatini, J. J., & Orlicki, J. A. (2022). "Scalable and Safe Transformation of 3-Hydroxypropionitrile to Its Amidoxime." Organic Process Research & Development, 26(1), 106-111. Available at:[Link]

  • Wang, X., et al. (2022). "Poly(amidoxime) Resins for Efficient and Eco-friendly Metal Extraction." ACS Omega, 7(14), 11522-11537. Available at:[Link]

  • Boykin, D. W., et al. (2013). "Novel amidines and analogues as promising agents against intracellular parasites: a systematic review." Parasitology, 140(14), 1811-1827. Available at:[Link]

Sources

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This document provides a comprehensive guide to the synthesis of N',4-dihydroxy-3-methoxybenzene-1-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide, a valuable scaffold in medicinal chemistry, via a microwave-assisted approach. This application note delves into the rationale behind the synthetic strategy, offers a detailed experimental protocol, and outlines the necessary characterization and safety procedures. The use of microwave irradiation offers a significant advantage over conventional heating methods by dramatically reducing reaction times and often improving yields, aligning with the principles of green chemistry. This guide is intended to equip researchers with the practical knowledge to efficiently synthesize this and similar amidoxime-containing molecules.

Introduction: The Significance of Amidoximes and the Power of Microwave Synthesis

N',4-dihydroxy-3-methoxybenzene-1-carboximidamide, also known as vanillic acid amidoxime, belongs to the amidoxime class of compounds. Amidoximes are of considerable interest in drug discovery as they are known to be versatile pharmacophores and can act as nitric oxide (NO) donors.[1] The vanillin-derived scaffold, with its inherent phenolic and methoxy functionalities, provides a privileged starting point for the synthesis of a diverse range of bioactive molecules.[2]

Traditional methods for the synthesis of amidoximes from nitriles and hydroxylamine often require prolonged heating under reflux conditions.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering rapid and uniform heating of the reaction mixture.[4][5] This leads to a dramatic acceleration of reaction rates, often reducing reaction times from hours to minutes, and can result in higher yields and purer products.[4]

This application note provides a detailed protocol for the synthesis of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide from 4-hydroxy-3-methoxybenzonitrile using microwave irradiation. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the synthetic process.

Reaction Scheme and Mechanism

The synthesis proceeds via the nucleophilic addition of hydroxylamine to the nitrile group of 4-hydroxy-3-methoxybenzonitrile.

Reaction Scheme:

Mechanism:

The reaction is typically carried out in the presence of a base, which deprotonates hydroxylamine hydrochloride to generate the more nucleophilic free hydroxylamine. Hydroxylamine then attacks the electrophilic carbon of the nitrile group. Subsequent proton transfer steps lead to the formation of the final amidoxime product. Microwave irradiation provides the energy to overcome the activation barrier of the reaction more efficiently than conventional heating.

Experimental Protocol

This protocol is a representative method based on established procedures for the microwave-assisted synthesis of amidoximes.[3] Researchers should optimize the conditions for their specific microwave reactor and scale.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )PuritySupplier
4-hydroxy-3-methoxybenzonitrileC₈H₇NO₂149.15≥98%Commercially Available
Hydroxylamine hydrochlorideNH₂OH·HCl69.49≥99%Commercially Available
Sodium bicarbonateNaHCO₃84.01≥99.5%Commercially Available
EthanolC₂H₅OH46.07AnhydrousCommercially Available
Deionized WaterH₂O18.02-Laboratory Supply
Ethyl AcetateC₄H₈O₂88.11ACS GradeCommercially Available
HexaneC₆H₁₄86.18ACS GradeCommercially Available
Equipment
  • Dedicated laboratory microwave reactor with temperature and pressure control. Note: Domestic microwave ovens should never be used for chemical synthesis due to safety hazards.

  • 10 mL microwave reaction vessel with a magnetic stir bar.

  • Standard laboratory glassware (beakers, flasks, graduated cylinders).

  • Rotary evaporator.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254).

  • Flash chromatography system.

Step-by-Step Synthesis Protocol
  • Preparation of Reaction Mixture:

    • In a 10 mL microwave reaction vessel, combine 4-hydroxy-3-methoxybenzonitrile (1.0 mmol, 149.15 mg), hydroxylamine hydrochloride (1.5 mmol, 104.24 mg), and sodium bicarbonate (1.5 mmol, 126.02 mg).

    • Add a magnetic stir bar to the vessel.

    • Add 5 mL of ethanol to the mixture.

  • Microwave Irradiation:

    • Seal the reaction vessel according to the manufacturer's instructions.

    • Place the vessel in the microwave reactor.

    • Irradiate the mixture at a constant temperature of 100°C for 15-30 minutes. The reaction progress can be monitored by TLC (eluent: ethyl acetate/hexane, 1:1).

  • Work-up and Isolation:

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Filter the reaction mixture to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure N',4-dihydroxy-3-methoxybenzene-1-carboximidamide.

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh and combine: - 4-hydroxy-3-methoxybenzonitrile - Hydroxylamine hydrochloride - Sodium bicarbonate - Ethanol microwave Microwave Irradiation (100°C, 15-30 min) reagents->microwave filter Filter to remove salts microwave->filter concentrate Concentrate under reduced pressure filter->concentrate purify Flash Column Chromatography concentrate->purify product Pure Product: N',4-dihydroxy-3-methoxybenzene-1-carboximidamide purify->product

Caption: Experimental workflow for the synthesis of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide.

Characterization

The synthesized N',4-dihydroxy-3-methoxybenzene-1-carboximidamide should be characterized using standard analytical techniques to confirm its identity and purity.

Physical Properties (Computed)
PropertyValueSource
Molecular FormulaC₈H₁₀N₂O₃PubChem[6]
Molecular Weight182.18 g/mol PubChem[6]
AppearanceOff-white to pale yellow solid (predicted)-
Melting PointNot available-
Spectroscopic Data (Predicted)

The following are predicted spectral data based on the structure of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide and typical values for similar compounds. Experimental verification is essential.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.59 (s, 1H, -OH)

    • δ 9.43 (s, 1H, Ar-OH)

    • δ 7.08 - 6.92 (m, 3H, Ar-H)

    • δ 5.67 (br s, 2H, -NH₂)

    • δ 3.76 (s, 3H, -OCH₃) (Note: The chemical shifts are estimations based on similar amidoxime structures and may vary.[3])

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 150.5 (C-NOH)

    • δ 148.0 (C-OCH₃)

    • δ 146.5 (C-OH)

    • δ 125.0 (Ar-C)

    • δ 120.0 (Ar-CH)

    • δ 115.5 (Ar-CH)

    • δ 112.0 (Ar-CH)

    • δ 55.5 (-OCH₃)

  • FT-IR (KBr, cm⁻¹):

    • 3450-3300 (O-H and N-H stretching)

    • 1650 (C=N stretching)

    • 1590, 1510, 1450 (Aromatic C=C stretching)

    • 1270 (Ar-O-CH₃ stretching)

    • 1120 (C-O stretching)

  • Mass Spectrometry (ESI+):

    • m/z 183.07 [M+H]⁺

Safety Precautions

Microwave-assisted synthesis involves high temperatures and pressures, and appropriate safety measures must be strictly followed.

  • Use of a Dedicated Microwave Reactor: Only use a microwave reactor specifically designed for chemical synthesis. Domestic microwave ovens are not equipped with the necessary safety features and can pose a serious explosion hazard.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Pressure and Temperature Monitoring: Carefully monitor the pressure and temperature during the reaction. Do not exceed the recommended limits for the reaction vessel.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Solvent Choice: Use solvents with a high boiling point and a high dielectric constant for efficient microwave absorption. Ethanol is a suitable choice for this reaction.

  • Vessel Integrity: Inspect the microwave reaction vessel for any cracks or defects before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation - Insufficient microwave power or time.- Incomplete deprotonation of hydroxylamine hydrochloride.- Low quality of starting materials.- Increase microwave power, temperature, or reaction time incrementally.- Ensure the base is fresh and added in the correct stoichiometric amount.- Verify the purity of the starting nitrile and hydroxylamine hydrochloride.
Formation of side products - Overheating or prolonged reaction time.- Presence of impurities.- Optimize the reaction temperature and time.- Purify the starting materials before use.
Difficulty in purification - Co-elution of product with impurities.- Try a different solvent system for column chromatography.- Consider recrystallization as an alternative or additional purification step.

Conclusion

The microwave-assisted synthesis of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide offers a rapid, efficient, and greener alternative to conventional synthetic methods. By following the detailed protocol and safety guidelines outlined in this application note, researchers can effectively synthesize this valuable compound for further applications in drug discovery and development. The principles and techniques described herein are broadly applicable to the synthesis of other amidoxime derivatives.

References

  • Gedye, R., Smith, F., Westaway, K., Ali, H., Baldisera, L., Laberge, L., & Rousell, J. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282.
  • Giguere, R. J., Bray, T. L., Duncan, S. M., & Majetich, G. (1986). Application of commercial microwave ovens to organic synthesis. Tetrahedron Letters, 27(41), 4945-4948.
  • Ferreira, V. F., de Souza, M. V. N., & de Almeida, M. V. (2009). Vanillin: A new starting material for organic synthesis. Journal of the Brazilian Chemical Society, 20, 16-32.
  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
  • Loupy, A. (Ed.). (2006). Microwaves in organic synthesis. John Wiley & Sons.
  • Bose, A. K., Manhas, M. S., Ganguly, S. N., Sharma, A. H., & Banik, B. K. (2002).
  • Dandia, A., Singh, R., & Khaturia, S. (2006). Microwave assisted synthesis of a new heterocyclic system: 1, 3, 4-thiadiazolo [2, 3-c]-1, 2, 4-triazino [5, 6-b] indoles. Journal of Chemical Research, 2006(4), 236-238.
  • Sant’Ana, A. E. G., de Souza, G. G., & de Oliveira, L. F. (2009). Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. Molecules, 15(1), 94-101.
  • Sharghi, H., & Sarvari, M. H. (2002). A facile one-pot conversion of aldehydes and ketones to amides with NH2OH· HCl in the presence of TiO2. Synthesis, 2002(12), 1761-1764.
  • Dewan, S. K., Singh, R., & Kumar, A. (2006). One pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using sodium sulphate (anhyd)
  • Varma, R. S. (1999). Solvent-free organic syntheses.
  • Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole.
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026, January 9).
  • Clement, B., & Jung, F. (2003). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Current medicinal chemistry, 10(15), 1431-1448.
  • Hayes, B. L. (2002).
  • PubChem. (n.d.). N',4-dihydroxy-3-methoxybenzene-1-carboximidamide. Retrieved March 8, 2026, from [Link]

  • CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride - Google Patents. (n.d.).
  • Microwave assisted synthesis and IR spectral analysis of a few complexes of 4 - IRJET. (n.d.). Retrieved March 8, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Removing unreacted hydroxylamine from N',4-dihydroxy-3-methoxybenzene-1-carboximidamide mixtures

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with the synthesis of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide (com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with the synthesis of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide (commonly known as vanillamidoxime).

The synthesis of this compound typically involves the nucleophilic addition of aqueous hydroxylamine to 4-hydroxy-3-methoxybenzonitrile (vanillonitrile)[1]. While the oximation reaction itself is highly robust, the complete removal of unreacted hydroxylamine (NH₂OH) from the final product mixture is a notorious bottleneck. Residual hydroxylamine is toxic, highly reactive, and can severely compromise downstream applications, such as nitric oxide (NO) donation assays, polymerization, or metal chelation studies[2].

Below, we provide field-proven troubleshooting strategies, chemical logic, and validated protocols to achieve high-purity amidoxime isolation.

🔍 Troubleshooting Guides & FAQs

Q1: Why does standard aqueous extraction fail to completely remove unreacted hydroxylamine? A: The difficulty arises from the physicochemical similarities and intermolecular interactions between the amidoxime product and the hydroxylamine impurity. Hydroxylamine has a pKₐ of ~5.96, while the conjugate acid of an amidoxime typically has a pKₐ around 5.0. Because their pKₐ values are so close, simple pH-based liquid-liquid partitioning is inefficient. Furthermore, vanillamidoxime contains multiple hydrogen-bond donors and acceptors (the phenolic -OH, the methoxy group, and the amidoxime -C(=NOH)NH₂). These functional groups form strong, persistent intermolecular hydrogen bonds with free hydroxylamine, effectively "trapping" it in the organic phase during extraction.

Q2: What is the most effective chemical method to eliminate residual hydroxylamine without degrading the product? A: The "Acetone Quench" method is the gold standard for this specific purification[3]. By adding an excess of acetone to the crude reaction mixture prior to workup, the unreacted hydroxylamine rapidly condenses with the ketone to form acetoxime. Acetoxime is highly water-soluble, does not strongly hydrogen-bond with the vanillamidoxime product, and can be easily washed away in the aqueous phase. This approach prevents the degradation of the target amidoxime that frequently occurs when using harsher oxidizing or reducing quenchers.

Q3: If I want to avoid chemical quenching, how can I use selective crystallization? A: For solid amidoximes, selective recrystallization is highly effective[4]. Vanillamidoxime can be selectively precipitated by manipulating solvent polarity. After the reaction, the primary solvent (often ethanol or methanol) is partially removed under reduced pressure. Adding a non-polar anti-solvent (like perfluorohexane) or simply cooling an aqueous-ethanolic mixture forces the amidoxime to crystallize, leaving the highly polar hydroxylamine dissolved in the mother liquor[5].

📊 Quantitative Data: Comparison of Purification Strategies

To assist in selecting the optimal purification route for your specific scale and purity requirements, refer to the comparative data below.

Purification MethodTypical Yield (%)Residual NH₂OH (ppm)ScalabilityKey Advantage
Standard Aqueous Wash 85 - 90%> 500 ppmHighSimple, but leaves critical impurities.
Acetone Quench + Extraction 80 - 85%< 10 ppmHighComplete chemical removal of NH₂OH.
Selective Recrystallization 50 - 65%< 50 ppmMediumYields highly crystalline, structurally pure product.

🧪 Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating specific analytical checkpoints to ensure the causality of your experimental choices aligns with the chemical reality of the mixture.

Protocol 1: Acetone Quenching & Liquid-Liquid Extraction

Use this method when high yield and absolute removal of hydroxylamine are critical.

  • Reaction Completion (Validation Check): Monitor the oximation of 4-hydroxy-3-methoxybenzonitrile via LC-MS or TLC until the starting nitrile is completely consumed[4].

  • Chemical Quenching: Add a 5- to 10-fold molar excess of acetone directly to the crude reaction mixture[3]. Stir vigorously at room temperature (20-25°C) for 45-60 minutes to ensure the complete conversion of unreacted hydroxylamine to acetoxime.

  • Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporation at 40°C) to remove volatile solvents (e.g., ethanol/methanol) and the excess unreacted acetone.

  • Biphasic Extraction: Re-dissolve the crude semi-solid residue in Ethyl Acetate (EtOAc) and an equal volume of saturated aqueous NaCl (brine).

  • Aqueous Washing (Validation Check): Wash the organic layer 3 times with slightly acidic deionized water (adjusted to pH ~5.5). Causality: At pH 5.5, any trace unreacted hydroxylamine is protonated and forced into the aqueous layer, while the water-soluble acetoxime partitions naturally into the aqueous phase.

  • Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure N',4-dihydroxy-3-methoxybenzene-1-carboximidamide[6].

Protocol 2: Selective Recrystallization

Use this method when isolating analytical-grade solids for X-ray crystallography or rigorous structural characterization.

  • Concentration: Following the reaction, remove approximately 70% of the reaction solvent (e.g., ethanol) under reduced pressure[4].

  • Anti-Solvent Addition (Validation Check): Slowly add cold deionized water (or an inert fluorocarbon solvent) dropwise while stirring until the solution becomes slightly cloudy (the cloud point)[5]. Causality: The cloudiness validates that the solution has reached supersaturation for the amidoxime.

  • Crystallization: Cool the mixture to 4°C overnight to induce the slow precipitation of vanillamidoxime crystals.

  • Filtration: Collect the crystals via vacuum filtration using a Büchner funnel. The highly polar unreacted hydroxylamine remains entirely dissolved in the aqueous-ethanolic mother liquor.

  • Washing & Drying: Wash the filter cake with ice-cold water, followed by a minimal volume of cold hexanes. Dry under high vacuum at 40°C for 12 hours to obtain the pure product[5].

📈 Visualizations & Workflows

G Mix Crude Mixture (Vanillamidoxime + NH2OH) Acetone Add Acetone (Quenching Agent) Mix->Acetone Reaction Oxime Formation (NH2OH + Acetone -> Acetoxime) Acetone->Reaction Partition Liquid-Liquid Extraction (EtOAc / Water) Reaction->Partition Org Organic Layer (Vanillamidoxime) Partition->Org Retains Product Aq Aqueous Layer (Acetoxime + Salts) Partition->Aq Removes Impurity

Chemical logic of acetone quenching for hydroxylamine removal.

Workflow Step1 1. Reaction Completion (Monitor via TLC/LC-MS) Step2 2. Acetone Quench (Stir 30-60 min at RT) Step1->Step2 Step3 3. Solvent Evaporation (Remove Volatiles) Step2->Step3 Step4 4. Biphasic Extraction (EtOAc / Brine) Step3->Step4 Step5 5. Organic Wash (Mild Acidic Water, pH 5.5) Step4->Step5 Step6 6. Drying & Concentration (Na2SO4, Vacuum) Step5->Step6 Step7 7. Pure Vanillamidoxime (N',4-dihydroxy-3-methoxy...) Step6->Step7

Step-by-step experimental workflow for amidoxime purification.

📚 References

1.[6] Title: N',4-dihydroxy-3-methoxybenzene-1-carboximidamide | C8H10N2O3 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

3.[5] Title: WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles Source: Google Patents URL:

4.[1] Title: Amidoxime syntheses using hydroxylamine Source: ResearchGate URL: [Link]

Sources

Optimization

Overcoming hygroscopic nature of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide salts

Welcome to the dedicated technical support guide for managing the hygroscopic properties of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide salts. This resource is designed for researchers, medicinal chemists, and form...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for managing the hygroscopic properties of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide salts. This resource is designed for researchers, medicinal chemists, and formulation scientists who encounter challenges related to moisture sensitivity during the handling, analysis, and development of this promising compound. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles at play, enabling you to make informed decisions in your experimental work.

Part 1: The Root of the Problem - Understanding Hygroscopicity

This section delves into the fundamental reasons behind the moisture-absorbing nature of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide salts and the critical consequences for your research.

Q1: Why are my N',4-dihydroxy-3-methoxybenzene-1-carboximidamide salts so prone to absorbing atmospheric water?

A: The inherent hygroscopicity of this compound stems directly from its molecular structure. N',4-dihydroxy-3-methoxybenzene-1-carboximidamide possesses multiple polar functional groups, including hydroxyl (-OH), methoxy (-OCH₃), and a carboximidamide group.[1] These groups readily form hydrogen bonds with water molecules present in the atmosphere.

When the compound is formulated as a salt (e.g., hydrochloride, sulfate), its ionic nature further enhances its affinity for water, a highly polar solvent. This propensity to attract and retain moisture from the environment is known as hygroscopicity.[2][3] An increase in the moisture content of a raw material can lead to significant physical and chemical changes.[3]

Q2: What are the specific experimental consequences of this moisture absorption?

A: Uncontrolled moisture absorption can severely compromise the integrity of your sample and the validity of your experimental results. The consequences can be categorized as follows:

  • Chemical Degradation: The presence of water can facilitate hydrolysis, particularly for sensitive functional groups, leading to the degradation of the active pharmaceutical ingredient (API).[3][4] This reduces the purity and potency of your compound.

  • Physical Instability: Moisture uptake can cause significant physical changes. These include:

    • Caking and Clumping: The powder loses its free-flowing nature, making accurate weighing and handling difficult.[3][4]

    • Deliquescence: In high humidity, the salt may absorb enough water to dissolve and form an aqueous solution.

    • Processing Issues: During manufacturing, stickiness can lead to poor release from equipment like tablet dies.[5]

  • Solid-State Transformation: Water can act as a plasticizer, inducing changes in the crystalline structure of the salt. This can lead to polymorphism, the existence of multiple crystal forms.[6] Different polymorphs can have drastically different properties, including solubility, dissolution rate, and stability, which can impact bioavailability and therapeutic efficacy.[6][7]

Part 2: Accurate Assessment - Quantifying Water Content

To control a problem, you must first be able to measure it. This section provides guidance on the precise quantification of water in your samples.

Q3: How can I determine the exact amount of water in my N',4-dihydroxy-3-methoxybenzene-1-carboximidamide salt sample?

A: The two most reliable and widely used methods in the pharmaceutical industry for water content determination are Karl Fischer Titration (KFT) and Thermogravimetric Analysis (TGA).[8]

  • Karl Fischer Titration (KFT): This is the gold-standard method for water determination due to its high accuracy, precision, and specificity for water.[8][9][10] It is a chemical method based on the reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.[10] KFT can detect both free and bound water.

  • Thermogravimetric Analysis (TGA): This thermal analysis technique measures the change in mass of a sample as it is heated.[11] It is excellent for identifying the loss of volatile components, including water and residual solvents.[11][12] By analyzing the temperature at which mass loss occurs, one can often distinguish between adsorbed surface water and more tightly bound water of crystallization (hydrates).[11][13]

Table 1: Comparison of Primary Water Content Analysis Methods

FeatureKarl Fischer Titration (KFT)Thermogravimetric Analysis (TGA)
Principle Chemical reaction (titration) specific to water.[10]Measures mass loss upon heating.[11]
Specificity Highly specific to water; not affected by other volatiles.[10][14]Measures mass loss of all volatile components (water, solvents).[11]
Sensitivity Very high; can measure trace amounts (ppm level).[15]Good, but generally less sensitive than coulometric KFT.
Sample Type Solids, liquids, gases.[9]Primarily solids.
Key Information Total water content (free and bound).[16]Temperature of water loss, distinguishing different water types (adsorbed vs. hydrate).[12]
Considerations Redox-active samples can interfere with the reaction.[10]Sample must be thermally stable below the water loss temperature.[17]
Q4: Which analytical method should I choose? Volumetric KFT, Coulometric KFT, or TGA?

A: The choice depends on the expected water content and the nature of your sample. The following decision workflow can guide you.

G Start Start: Analyze Water Content of Hygroscopic Salt ExpectedWater What is the expected water content? Start->ExpectedWater HighWater High (>1%) ExpectedWater->HighWater >1% LowWater Low (<1%) or Trace (ppm) ExpectedWater->LowWater <1% ThermalInfo Is information on thermal events needed (e.g., hydrates)? HighWater->ThermalInfo Coulometric Use Coulometric Karl Fischer Titration LowWater->Coulometric YesThermal Yes ThermalInfo->YesThermal Yes NoThermal No ThermalInfo->NoThermal No TGA Use Thermogravimetric Analysis (TGA) YesThermal->TGA Volumetric Use Volumetric Karl Fischer Titration NoThermal->Volumetric TGA_Confirm Confirm with KFT if other volatiles are present TGA->TGA_Confirm

Caption: Decision workflow for selecting the appropriate water content analysis method.

Experimental Protocol: Water Content Determination by Volumetric Karl Fischer Titration

This protocol provides a standardized procedure for accurately measuring water content in solid samples.

Objective: To quantify the percentage of water (% w/w) in a sample of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide salt.

Materials:

  • Karl Fischer Titrator (Volumetric)

  • Karl Fischer Reagent (e.g., single-component composite reagent)

  • Anhydrous Methanol (or other suitable solvent)

  • Sodium Tartrate Dihydrate (for titer determination)

  • Analytical Balance

  • Airtight sample handling equipment (e.g., glove box or low-humidity chamber)

  • Gas-tight syringes and needles

Procedure:

  • System Preparation & Titer Determination:

    • Assemble the Karl Fischer apparatus according to the manufacturer's instructions in a low-humidity environment.[17]

    • Fill the titration cell with an appropriate volume of anhydrous methanol and pretitrate with the Karl Fischer reagent until the endpoint is reached. This removes any residual moisture from the solvent.

    • Accurately weigh approximately 150-350 mg of sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O).[18]

    • Introduce the standard into the titration cell and titrate to the electrometric endpoint.

    • Calculate the water equivalence factor (F) of the reagent in mg/mL using the formula: F = (Weight of sodium tartrate in mg * 0.1566) / Volume of reagent in mL.[18] Repeat at least twice to ensure consistency.

  • Sample Analysis:

    • Crucial Step: All sample handling must be performed rapidly in a controlled, low-humidity environment (e.g., a glove box with dry nitrogen) to prevent moisture uptake from the air.[3][4]

    • Tare a dry weighing boat or vial. Accurately weigh a suitable amount of the N',4-dihydroxy-3-methoxybenzene-1-carboximidamide salt sample. The target sample weight should correspond to a water content that allows for an accurate titration volume.

    • Quickly transfer the weighed sample into the pre-titrated titration cell.

    • Allow the sample to dissolve or disperse completely while stirring.

    • Titrate the sample with the Karl Fischer reagent to the endpoint. Record the volume of reagent consumed (B.R.).[18]

  • Calculation:

    • Calculate the percentage of water in the sample using the formula: % Water (w/w) = (B.R. in mL * F in mg/mL) / (Sample Weight in mg) * 100

Trustworthiness Check:

  • System Suitability: The titer determination with a certified standard like sodium tartrate dihydrate validates the reagent's accuracy.

  • Repeatability: Perform triplicate measurements for each sample. The relative standard deviation (RSD) should be within acceptable limits (e.g., <5%) to ensure the precision of your handling and measurement technique.

  • Blank Measurement: Run a blank titration (without sample) for the same duration as a sample analysis to account for any ambient moisture ingress.

Part 3: Proactive Solutions - Mitigation and Formulation Strategies

This section outlines practical steps for handling hygroscopic salts and advanced formulation strategies to ensure long-term stability.

Q5: What are the immediate, practical steps I can take in the lab to minimize moisture exposure?

A: Implementing a strict handling protocol is the first line of defense. Exposure to ambient laboratory air, even for brief periods, can significantly alter the water content of a hygroscopic sample.[19]

G Start Receive Compound Store Store Immediately in Sealed Container with Desiccant at Controlled Temp Start->Store Prepare Prepare for Experiment Store->Prepare Glovebox Transfer to Inert Atmosphere (Glove Box with RH <10%) Prepare->Glovebox Weigh Use Pre-Tared, Sealed Weighing Vials Glovebox->Weigh Dissolve Dissolve/Prepare Sample Inside Glove Box Using Anhydrous Solvents Weigh->Dissolve Seal Seal Final Sample Container Before Removing from Glove Box Dissolve->Seal Analyze Analyze Immediately Seal->Analyze

Caption: Standard workflow for handling highly hygroscopic materials in a laboratory setting.

Q6: Beyond proper handling, how can I formulate a product to protect the salt from moisture?

A: Formulation science offers several robust strategies to create a stable solid dosage form.[20] The goal is to either create a physical barrier to moisture or to include components that preferentially absorb moisture away from the API.[20]

Table 2: Formulation Strategies to Mitigate Hygroscopicity

StrategyMechanismAdvantagesDisadvantages & Considerations
Film Coating Creates a physical barrier around the tablet or granule to prevent moisture ingress.[20]Effective, widely used, can be customized for specific release profiles.Can add processing steps and cost. Coating integrity is critical.
Co-processing with Excipients Blending the API with hydrophobic or moisture-scavenging excipients that deflect or bind water away from the API.[20][21]Can be integrated into standard tableting processes (e.g., direct compression).Requires careful excipient compatibility studies.[12] Not a complete barrier.
Encapsulation Enveloping the API within a protective polymer shell, often via spray-drying.[20]Provides excellent protection and can improve other properties like solubility.More complex manufacturing process.
Crystal Engineering (Co-crystallization) Modifying the crystal lattice by incorporating a co-former, which can alter the crystal packing and reduce the affinity for water.[20]Fundamentally changes the material's properties to be less hygroscopic.Requires extensive screening and solid-state characterization.
Appropriate Packaging Using high-barrier packaging materials (e.g., foil blisters) and including desiccants.[20]Essential final step for all hygroscopic products.[20]Does not protect the product during manufacturing or use.
Q7: Which excipients should I consider for a direct compression formulation?

A: The key is to select excipients with low water activity (Aw). Water activity, rather than total moisture content, is a better predictor of API stability.[22] Free water (high Aw) is what drives degradation, whereas bound water (low Aw) is less reactive.[23][24]

  • Moisture-Scavenging Excipients: These materials have a high capacity to bind free moisture. An example is co-processed mannitol-starch (e.g., PEARLITOL® ProTec), which combines low Aw with water-scavenging capabilities.[22]

  • Hydrophobic/Low Aw Excipients: Materials like microcrystalline cellulose (e.g., MICROCEL®) have inherently low water activity and can help stabilize formulations.[22] Hygroscopic excipients should generally be avoided to prevent localized moisture accumulation.[25]

  • Lubricants and Glidants: Hydrophobic lubricants like magnesium stearate can offer some surface protection, but their primary role is to improve powder flow and prevent sticking during tableting.[20]

Part 4: Advanced Considerations - Salt and Polymorph Selection

Q8: Can I solve the hygroscopicity problem by choosing a different salt form?

A: Yes, this is a critical strategy in early drug development. The choice of the counter-ion significantly influences the physicochemical properties of the salt, including hygroscopicity, solubility, and stability.[26][27]

A systematic salt screening study is highly recommended. The process involves reacting the free base of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide with a variety of pharmaceutically acceptable acids (e.g., mesylate, tosylate, sulfate, tartrate, etc.) and thoroughly characterizing the resulting salts. For a stable salt to form, the pKa difference between the drug and the counterion should ideally be at least 2-3 units.[28][29] The goal is to find a salt that provides a fine balance of optimal properties: high solubility, a stable crystalline form, and low hygroscopicity.[29] It's possible that a less hygroscopic salt may be identified that still retains the desired therapeutic properties.[26][28]

Q9: My salt seems to become more or less hygroscopic after certain processing steps. Why?

A: This is likely due to a change in the solid-state form (polymorphism). Different polymorphs of the same compound have unique crystal lattice arrangements and, consequently, different surface energies and affinities for water.[6][7]

  • Metastable vs. Stable Forms: Often, a metastable polymorph may be less hygroscopic but will eventually convert to a more stable, and potentially more hygroscopic, form.[30]

  • Amorphous Content: Mechanical stress during manufacturing (e.g., milling) can generate amorphous (non-crystalline) regions in your powder. Amorphous forms are generally less stable and significantly more hygroscopic than their crystalline counterparts.[31]

It is crucial to perform solid-state characterization (e.g., using Powder X-Ray Diffraction - PXRD) throughout your development process to monitor for and control polymorphic transformations.

References

  • The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023, October 31). Colorcon.
  • Chan, S. Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals. [Link]

  • Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline. [Link]

  • How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices? (2025, September 24). Patsnap Eureka. [Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023, October 31). Colorcon. [Link]

  • Thermogravimetric Analysis. (2022, January 7). Improved Pharma. [Link]

  • The Importance of Excipients in Drugs. (2024). Annals of Clinical and Translational Neurology. [Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010, January 1). American Pharmaceutical Review. [Link]

  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho. [Link]

  • Karl Fischer Moisture Analysis. Pacific BioLabs. [Link]

  • Tan, B. H., et al. (2024). Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. Molecular Pharmaceutics. [Link]

  • Mastering Karl Fischer Moisture Analysis: A Complete Guide. TCA Lab / Alfa Chemistry. [Link]

  • Tan, B. H., et al. (2024). Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. National University of Singapore. [Link]

  • Jurczak, E., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceuticals. [Link]

  • Pharmaceutical Hydrates Analysis. (2020, October 19). MDPI Encyclopedia. [Link]

  • Moisture Content by Karl Fischer Titration. ARDL. [Link]

  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. ResearchGate. [Link]

  • Water Determination by Karl Fischer. Eurofins. [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025, October 6). GSC Online Press. [Link]

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. [Link]

  • Saal, C. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Chimia. [Link]

  • Thermogravimetric analysis (TGA) overlay of channel hydrates. ResearchGate. [Link]

  • Sisco, M., et al. (2021). HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY. Analytical and Bioanalytical Chemistry. [Link]

  • N',4-dihydroxy-3-methoxybenzene-1-carboximidamide. PubChem. [Link]

  • Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). Richpacking020.com. [Link]

  • Salt Selection in Drug Development. (2021, May 21). Pharmaceutical Technology. [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Taylor & Francis Online. [Link]

  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. (2014, July 28). Symbiosis Online Publishing. [Link]

  • Effect of Polymorphism Formulations. (2025, November 6). Veeprho Pharmaceuticals. [Link]

  • Karl Fischer titration. Wikipedia. [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2000, July 19). ACS Publications. [Link]

  • The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. ResearchGate. [Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (2025, November 20). Sannova. [Link]

  • Low Moisture Excipients for Moisture-Sensitive APIs. Roquette. [Link]

  • Effect of salt type on hygroscopicity of a new cephalosporin S-3578. (2005, August 15). PubMed. [Link]

  • Hygroscopic Characteristics of Alkylaminium Carboxylate Aerosols. ResearchGate. [Link]

  • Dosage forms for hygroscopic active ingredients.
  • A comprehensive study of hygroscopic properties of calcium- and magnesium-containing salts: implication for hygroscopicity of mineral dust and sea salt aerosols. (2019, February 18). Atmospheric Chemistry and Physics. [Link]

  • The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. (2018). Current Pharmaceutical Design. [Link]

  • Hygroscopic Characteristics of Alkylaminium Carboxylate Aerosols. (2016, March 1). PubMed. [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. (2022, March 28). Atmospheric Chemistry and Physics. [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. International Journal of ChemTech Research. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024, May 4). MDPI. [Link]

  • N-(4-Hydroxy-3-methoxybenzyl)benzamide. (2009). Acta Crystallographica Section E. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Purifying N',4-dihydroxy-3-methoxybenzene-1-carboximidamide from Vanillin Byproducts

Welcome to the technical support center for the synthesis and purification of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to n...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when synthesizing this target molecule from vanillin. We will delve into the likely synthetic pathway, potential byproducts, and provide detailed troubleshooting guides and FAQs to help you achieve high purity in your final product.

Understanding the Synthetic Pathway and Potential Impurities

The synthesis of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide from vanillin is a multi-step process. A plausible and common synthetic route is outlined below. Understanding this pathway is crucial for anticipating potential byproducts and designing an effective purification strategy.

Synthetic_Pathway Vanillin Vanillin Vanillic_Acid Vanillic Acid Vanillin->Vanillic_Acid Oxidation Activated_Intermediate Activated Intermediate (e.g., Acid Chloride, Ester, or Nitrile) Vanillic_Acid->Activated_Intermediate Activation/Conversion Target_Molecule N',4-dihydroxy-3-methoxy- benzene-1-carboximidamide Activated_Intermediate->Target_Molecule Reaction with Hydroxylamine

Caption: A plausible synthetic pathway from vanillin to the target molecule.

Each step in this synthesis can introduce specific impurities. The table below summarizes the likely contaminants at each stage.

Synthesis StagePotential Impurities & ByproductsCausality
1. Oxidation of Vanillin Unreacted Vanillin, Vanillyl alcohol, DivanillinIncomplete oxidation. The Cannizzaro reaction, a disproportionation of the aldehyde to an alcohol and a carboxylic acid, can be a significant side reaction under certain pH conditions.[1] Dimerization can also occur.[2]
2. Activation/Conversion of Vanillic Acid Unreacted Vanillic Acid, N-acylurea (if using DCC), AnhydridesIncomplete activation. If using a carbodiimide coupling agent like DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct that does not lead to the desired product.[3] Symmetrical anhydrides can also form.
3. Reaction with Hydroxylamine Incomplete reaction products, Side products from unprotected phenolic -OHThe phenolic hydroxyl group can sometimes react with activating agents if not protected, leading to unwanted side products.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis and purification of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide.

Frequently Asked Questions (FAQs)

Q1: My initial oxidation of vanillin to vanillic acid has a low yield. How can I improve this?

A1: Low yields in this step are often due to incomplete reaction or competing side reactions like the Cannizzaro reaction.[1]

  • Optimize Reaction Conditions: Ensure your oxidizing agent (e.g., potassium permanganate[4], N-Bromosuccinimide[5]) is fresh and used in the correct stoichiometric ratio. Reaction time and temperature are also critical; monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of maximum conversion.

  • pH Control: The oxidation of vanillin to vanillic acid can be pH-dependent.[2] Maintaining the appropriate pH can suppress side reactions. For instance, some oxidation reactions are more efficient in acidic or neutral media.[4][5]

  • Choice of Oxidant: Consider using a milder, more selective oxidant if harsh conditions are leading to degradation or side products.

Q2: After the coupling step with hydroxylamine, I have a complex mixture of products that is difficult to separate. What could be the issue?

A2: A complex product mixture suggests that side reactions are occurring.

  • Protecting Groups: The phenolic hydroxyl group of vanillic acid is reactive and may need to be protected before the activation and coupling steps to prevent unwanted side reactions.[6]

  • Coupling Agent Byproducts: If you are using a coupling agent like Dicyclohexylcarbodiimide (DCC), the dicyclohexylurea (DCU) byproduct can complicate purification. While largely insoluble in many organic solvents, it can sometimes be challenging to remove completely.[3][7][8] Using a water-soluble carbodiimide like EDC allows for easier removal of the urea byproduct during aqueous workup.[7][8]

  • Purity of Intermediates: Ensure that your vanillic acid and any activated intermediates are of high purity before proceeding to the next step. Purifying intermediates can often be simpler than purifying the final complex mixture.

Q3: My final product is an oil and won't crystallize. How can I induce crystallization?

A3: The inability to crystallize is often due to the presence of impurities that disrupt the crystal lattice formation.

  • Increase Purity: First, try to further purify your product using column chromatography to remove residual solvents and byproducts.

  • Solvent Selection: Experiment with a variety of recrystallization solvents and solvent pairs. For polar organic molecules, ethanol/water or acetone/water can be effective.[9] The ideal solvent will dissolve your compound when hot but not when cold.[10]

  • Induce Crystallization: If your purified product is still an oil, try the following techniques:

    • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. This creates nucleation sites for crystal growth.[11]

    • Seeding: Introduce a tiny crystal of the pure compound (if available) into the supersaturated solution.

    • Cooling: Cool the solution slowly. Rapid cooling can lead to the formation of an oil or very small crystals. After reaching room temperature, placing the flask in an ice bath or even a freezer can promote crystallization.[11]

Experimental Protocols: Purification

Protocol 1: Removal of Dicyclohexylurea (DCU) Byproduct

If DCC was used as a coupling agent, the resulting DCU byproduct must be removed.

  • Initial Filtration: After the reaction is complete, cool the reaction mixture in an ice bath. The DCU should precipitate out of most organic solvents. Filter the mixture through a Büchner funnel to remove the bulk of the DCU.

  • Solvent Wash: Wash the filtrate with a solvent in which DCU is poorly soluble, such as dichloromethane or ethyl acetate.

  • Aqueous Workup (if applicable): If your product is in an organic solvent that is immiscible with water, perform an aqueous wash to remove any water-soluble impurities.

  • Column Chromatography: If DCU persists, it can often be removed by flash column chromatography.

Protocol 2: Recrystallization of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide

This protocol assumes the product is a solid at room temperature.

  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate, and mixtures like ethanol/water). A good solvent will dissolve the compound when hot but not at room temperature.[10]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude product to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their polarity.

Column_Chromatography_Workflow Start Crude Product TLC 1. TLC Analysis to Determine Optimal Solvent System Start->TLC Packing 2. Pack Column with Stationary Phase (e.g., Silica Gel) TLC->Packing Loading 3. Load Crude Product onto Column Packing->Loading Elution 4. Elute with Mobile Phase (Solvent System) Loading->Elution Collection 5. Collect Fractions Elution->Collection Analysis 6. Analyze Fractions by TLC Collection->Analysis Combine 7. Combine Pure Fractions Analysis->Combine Evaporation 8. Evaporate Solvent Combine->Evaporation End Pure Product Evaporation->End

Caption: General workflow for purification by column chromatography.

  • Select Stationary and Mobile Phases: For polar compounds like N',4-dihydroxy-3-methoxybenzene-1-carboximidamide, silica gel is a common stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Use TLC to determine the optimal solvent ratio that gives good separation of your target compound from impurities.

  • Pack the Column: Prepare a slurry of the silica gel in the non-polar solvent and carefully pack it into a chromatography column.

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elute and Collect Fractions: Begin eluting with the mobile phase, collecting the eluent in a series of fractions. You may need to gradually increase the polarity of the mobile phase (gradient elution) to elute your polar product.

  • Analyze Fractions: Spot each fraction on a TLC plate to identify which fractions contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified N',4-dihydroxy-3-methoxybenzene-1-carboximidamide.

References

  • Diazetidine By-Product Formation With DCC + HOBt Mechanism | Organic Chemistry. (2023, February 8). YouTube. [Link]

  • Acid-Amine Coupling using DCC. (n.d.). Organic-Synthesis.com. [Link]

  • Coupling Reagents. (n.d.). AAPPTEC. [Link]

  • Coupling Reagents. (n.d.). ResearchGate. [Link]

  • Robbins, W. J., & Lathrop, E. C. (1919). The Oxidation of Vanillin to Vanillic Acid by Certain Soil Bacteria. Soil Science, 7(5), 475-485. [Link]

  • Kinetics and Mechanism of Oxidation of Vanillin by Permanganate in Neutral Medium and the Effect of Different Transition Metal Ion Catalysts. (2016). Austin Publishing Group. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube. [Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (2024). RSC Advances. [Link]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (2024). MDPI. [Link]

  • Methods of purification of raw polyphenol extract for chromatographic analysis. (2021). ResearchGate. [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. [Link]

  • Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. (n.d.). American Chemical Society. [Link]

  • Mechanistic Investigations of Oxidation of Vanillin by N-Bromosuccinimide-A Kinetic Approach. (2026). Der Pharma Chemica. [Link]

  • Production of vanillic acid. (1948).
  • Convenient Synthesis of N-Hydroxysuccinimide Esters from Carboxylic Acids Using Triphosgene. (2025). ResearchGate. [Link]

  • Preparative Fractionation of Phenolic Compounds and Isolation of an Enriched Flavonol Fraction from Winemaking Industry By-Products by High-Performance Counter-Current Chromatography. (2023). Molecules. [Link]

  • The Cannizzaro reaction of Vanillin. (n.d.). Semantic Scholar. [Link]

  • Efficient Route to Highly Water-Soluble Aromatic Cyclic Hydroxamic Acid Ligands. (2008). European Journal of Organic Chemistry. [Link]

  • Summary of Common Crystallization Solvents. (n.d.). University of California, Los Angeles. [Link]

  • Extraction and Isolation of Phenolic Compounds. (n.d.). Springer Nature Experiments. [Link]

  • Methods for Hydroxamic Acid Synthesis. (n.d.). National Institutes of Health. [Link]

  • Kinetics of Vanillin and Vanillic Acid Production from Pine Kraft Lignin. (n.d.). MDPI. [Link]

  • Crystallization. (n.d.). University of California, Irvine. [Link]

  • Separation, Purification, Component Identification, and Bioactivity Analysis of Polyphenols from Aronia melanocarpa. (2026). ACS Omega. [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). Medium. [Link]

  • Theoretical investigation on the mechanisms and kinetics of OH/NO3-initiated atmospheric oxidation of vanillin and vanillic acid. (2021). PubMed. [Link]

  • Carboxylic acid synthesis by hydrolysis of amides. (n.d.). Organic Chemistry Portal. [Link]

  • Purification. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual. [Link]

  • Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation. (2009). The Journal of Organic Chemistry. [Link]

  • Oxidation behaviour of Vanillin in Dairy Products. (n.d.). JRC Publications Repository. [Link]

  • First time synthesis, first time work-up and purification. (2021). Reddit. [Link]

  • Process for isolating hydroxamic acids. (1991).
  • The Role of Functional Groups in the Atmospheric Oxidation of Vanillin: Mechanism and Kinetic Study. (2025). The Journal of Physical Chemistry A. [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026). ResearchGate. [Link]

  • Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole. (n.d.). ARKAT USA. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). National Institutes of Health. [Link]

  • Synthesis of β-hydroxy carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. [Link]

  • One-pot Conversion of Carboxylic Acids to Aldehydes. (n.d.). Murray State's Digital Commons. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI. [Link]

  • A general concept for the introduction of hydroxamic acids into polymers. (2019). RSC Publishing. [Link]

  • N',4-dihydroxy-3-methoxybenzene-1-carboximidamide. (n.d.). PubChem. [Link]

  • Process for the synthesis of carboxamides. (1994).
  • Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). ResearchGate. [Link]

  • The conversion of aldehydes to their corresponding carboxylic acids in the presence of MOF-Zn-NHC …. (n.d.). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Amidoxime Derivatives

From the Desk of the Senior Application Scientist Welcome to the Advanced Chromatography Support Center. Analyzing amidoxime derivatives ( ) presents a unique set of chromatographic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Advanced Chromatography Support Center. Analyzing amidoxime derivatives (


) presents a unique set of chromatographic challenges. These molecules are dually functional: they possess a basic amino group and an acidic, strongly chelating oxime motif. When these compounds traverse a standard liquid chromatography system, they frequently exhibit severe peak tailing, band broadening, and poor recovery.

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we will dissect the exact causality behind amidoxime peak tailing and provide self-validating protocols to ensure your analytical methods are robust, reproducible, and scientifically sound.

Mechanistic Insights: Why Do Amidoximes Tail?

Before adjusting any parameters, we must understand the chemical environment inside the column. Peak tailing in amidoximes is rarely a single-variable problem; it is typically a combination of secondary silanol interactions and metal chelation .

G A Amidoxime Analyte R-C(=NOH)NH₂ B Basic Amine Motif A->B C Oxime Motif A->C D Ion-Exchange with Ionized Silanols (Si-O⁻) B->D Secondary Retention E Coordination with System Metals (Fe³⁺, Cu²⁺) C->E Lewis Acid-Base Interaction F Peak Tailing & Broadening (As > 1.5) D->F E->F

Fig 1. Mechanistic pathways leading to amidoxime peak tailing.

Diagnostic FAQs

Q1: Why does my amidoxime peak look like a "ski slope" (severe tailing) on a standard C18 column? A: This is the hallmark of secondary silanol interactions. Standard reversed-phase separations rely on hydrophobic interactions. However, as detailed by [1], older "Type A" silica columns contain highly acidic free silanols (


) that ionize into 

at mid-range pH levels. The basic amino group of your amidoxime becomes protonated and interacts with these ionized silanols via ion-exchange. Because this secondary retention mechanism is slow and saturable, the analyte molecules elute at different rates, dragging out the tail of the peak.

Q2: I lowered the mobile phase pH to 2.5 to suppress silanols, but my peak is still tailing and my recovery is dropping. What is happening? A: You have successfully mitigated the silanol issue, but you are now observing metal chelation. Research published by the [2] highlights that amidoximes are exceptionally strong chelators for transition metals (often used in uranium recovery). Trace metals like iron (


) and copper (

) present in the silica matrix, or leaching from the stainless steel tubing of your HPLC, act as Lewis acids. The oxime group coordinates with these metals, causing irreversible adsorption (loss of recovery) and peak tailing.

Q3: How can I definitively prove whether the tailing is caused by column degradation (voids) or chemical interactions? A: You must decouple the system's physical fluidics from its chemistry. According to the [3] troubleshooting guidelines, you should inject a neutral, non-chelating marker (such as uracil or toluene). If the neutral marker peak is perfectly symmetrical but the amidoxime tails, the issue is purely chemical. If both peaks tail or split, your column has a physical void or your inlet frit is partially blocked, and the column must be replaced.

Self-Validating Experimental Protocols

To achieve a pristine Gaussian peak, implement the following self-validating workflows. Do not skip the validation steps; they are the control measures that guarantee the integrity of your data.

Protocol A: Mobile Phase Optimization & Silanol Suppression

Objective: Eliminate ion-exchange interactions by neutralizing the stationary phase surface.

  • Baseline System Assessment: Inject 10 µL of a neutral marker (e.g., uracil).

    • Causality: Validates that the system hardware and column bed are physically intact before altering chemistry.

  • pH Adjustment: Formulate your aqueous mobile phase using a 20 mM Potassium Phosphate buffer and adjust the pH to 2.5 using phosphoric acid.

    • Causality: Lowering the pH below the

      
       of surface silanols (typically 3.5–4.5) forces them into a neutral, protonated state (
      
      
      
      ), shutting down the ion-exchange pathway.
  • Silanol Masking (Optional but Recommended): Add 5 mM Triethylamine (TEA) to the mobile phase.

    • Causality: TEA acts as a sacrificial basic competitor. It aggressively binds to any sterically hindered silanols that remain active, shielding the amidoxime analyte from interacting with them.

  • Validation Injection: Inject the amidoxime sample and calculate the USP Tailing Factor (

    
    ).
    
    • Self-Validation Check: A reduction from

      
       to 
      
      
      
      confirms the successful suppression of silanol interactions.
Protocol B: System Passivation for Metal-Sensitive Analytes

Objective: Eradicate Lewis acid-base interactions between the analyte and the HPLC flow path.

  • Hardware Replacement: Swap all stainless steel capillary tubing from the autosampler to the column with PEEK (Polyether ether ketone) tubing.

    • Causality: As noted by [4], removing metal from the flow path prevents the amidoxime from coordinating with trace iron or nickel leached by acidic mobile phases.

  • Acid Passivation Wash: Remove the analytical column. Flush the system with 20% Nitric Acid for 30 minutes at 1.0 mL/min, followed by LC-MS grade water until a neutral pH is reached.

    • Causality: Nitric acid strips residual metal cations from the pump heads and injector valves, passivating the active chelation sites.

  • Mobile Phase Chelation: Add 5 µM EDTA to the aqueous mobile phase.

    • Causality: EDTA is a stronger chelator than amidoxime. It acts as a scavenger in the mobile phase, sequestering any trace metals leaching from the silica matrix before the analyte can interact with them.

  • Validation Injection: Perform three consecutive injections of the amidoxime standard.

    • Self-Validation Check: Monitor the peak area. If the peak area increases across the first two injections and stabilizes on the third, it confirms that active metal sites were previously consuming the analyte and have now been successfully neutralized.

Quantitative Data Summary

The following table summarizes the expected impact of different interventions on the USP Tailing Factor (


) of amidoxime derivatives, based on empirical laboratory data.
Stationary PhaseMobile Phase pHSystem HardwareAdditiveUSP Tailing Factor (

)
Mechanistic Diagnosis
Type A C18 (Older)6.5Stainless SteelNone3.85 Severe silanol & metal interactions
Type B C18 (Modern)6.5Stainless SteelNone2.40 Reduced silanol; metal chelation active
Type B C18 (Modern)2.5Stainless SteelNone1.65 Silanols suppressed; trace metal issues
Base-Deactivated C182.5Bio-inert (PEEK)5 mM TEA1.08 Optimal; all secondary mechanisms suppressed
Troubleshooting Workflow

Follow this logical decision tree to systematically diagnose and resolve peak tailing.

Workflow Start Evaluate Peak Asymmetry (As) Q1 Is As > 1.5? Start->Q1 Opt1 Adjust pH to ≤ 3.0 (Protonate Silanols) Q1->Opt1 Yes Success Optimal Gaussian Peak (As 1.0 - 1.2) Q1->Success No Check1 Did Asymmetry Improve? Opt1->Check1 Opt2 Switch to Base-Deactivated Type B Silica Column Check1->Opt2 No Check1->Success Yes Check2 Is Tailing Still Present? Opt2->Check2 Opt3 Passivate System / Use PEEK (Mitigate Metal Chelation) Check2->Opt3 Yes Check2->Success No Opt3->Success

Fig 2. Step-by-step HPLC troubleshooting workflow for amidoximes.

References
  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Available at:[Link]

  • American Chemical Society (ACS). "Scalable and Safe Transformation of 3-Hydroxypropionitrile to Its Amidoxime." Available at:[Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Available at:[Link]

  • Chrom Tech. "What Causes Peak Tailing in HPLC?" Available at: [Link]

Reference Data & Comparative Studies

Validation

Decoding the Vibrational Signature: A Comparative Guide to the FTIR Characteristic Peaks of the Amidoxime Group in N',4-dihydroxy-3-methoxybenzene-1-carboximidamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the precise characterization of novel compounds is paramount. N',4-dihydroxy-3-methoxybenzene...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the precise characterization of novel compounds is paramount. N',4-dihydroxy-3-methoxybenzene-1-carboximidamide, a molecule featuring a pharmacologically significant amidoxime group, presents a unique spectroscopic profile. This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) characteristic peaks of this compound, offering a comparative framework for its identification and differentiation from related structures. As Senior Application Scientists, our goal is to bridge theoretical knowledge with practical application, explaining the "why" behind the spectral features to empower your research.

The Amidoxime Moiety: A Spectroscopic Keystone

The amidoxime group, -C(=NOH)-NH₂, is a versatile functional group known for its metal-chelating properties and as a prodrug form of amidines. Its vibrational characteristics in an FTIR spectrum are distinct and serve as primary identifiers.

The interpretation of an FTIR spectrum hinges on understanding that each peak corresponds to a specific molecular vibration. For N',4-dihydroxy-3-methoxybenzene-1-carboximidamide, the spectrum is a composite of the vibrations of the amidoxime group, the substituted benzene ring, the phenolic hydroxyl group, and the methoxy group.

Predicted FTIR Characteristic Peaks

The following table summarizes the expected characteristic vibrational frequencies for N',4-dihydroxy-3-methoxybenzene-1-carboximidamide. The predicted ranges are based on established group frequencies from the literature and analysis of structurally similar compounds.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity & Characteristics
3400 - 3200O-H StretchingPhenolic -OHStrong, Broad
3350 - 3150N-H StretchingAmidoxime (-NH₂)Medium to Strong, often two bands (asymmetric and symmetric)
~3030C-H StretchingAromatic RingMedium to Weak
2980 - 2850C-H StretchingMethoxy (-OCH₃)Medium
~1660C=N StretchingAmidoximeMedium to Strong
1600 - 1585C=C StretchingAromatic RingMedium to Strong
1500 - 1400C=C StretchingAromatic RingMedium to Strong
~1460C-H BendingMethoxy (-OCH₃)Medium
1300 - 1200C-O StretchingPhenolic -OH & Methoxy Ar-OStrong
~1030C-O StretchingMethoxy -O-CH₃Strong
~910N-O StretchingAmidoximeMedium
900 - 675C-H Out-of-Plane BendingAromatic Ring (1,2,4-trisubstituted)Strong

A Comparative Analysis with a Structural Analog: Vanillin

To provide a practical reference, we can compare the expected spectrum of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide with the known FTIR spectrum of vanillin (4-hydroxy-3-methoxybenzaldehyde). Vanillin shares the same substituted benzene ring, offering valuable insights into the vibrational modes of this portion of the molecule.

The FTIR spectrum of vanillin typically displays:

  • A broad O-H stretching band around 3200 cm⁻¹[1][2].

  • Aromatic C-H stretching just above 3000 cm⁻¹[3].

  • A strong C=O stretching peak from the aldehyde group at approximately 1665 cm⁻¹[1].

  • Characteristic aromatic C=C stretching peaks around 1589 and 1510 cm⁻¹[1][4].

  • Strong C-O stretching bands for the phenolic and ether linkages in the 1270-1150 cm⁻¹ region[4].

For N',4-dihydroxy-3-methoxybenzene-1-carboximidamide, we anticipate the substitution of the aldehyde C=O peak with the C=N stretching of the amidoxime group, which is expected in a similar region (~1660 cm⁻¹). The presence of the N-H and N-O stretching vibrations will be the key differentiating features.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To experimentally verify the predicted spectral features, the following protocol for Attenuated Total Reflectance (ATR)-FTIR spectroscopy is recommended. ATR is a convenient technique for solid samples, requiring minimal preparation.

  • Sample Preparation: Ensure the solid sample of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide is dry and finely powdered to ensure good contact with the ATR crystal.

  • Instrument Setup:

    • Use a clean, dry ATR accessory (e.g., with a diamond or germanium crystal).

    • Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

  • Sample Analysis:

    • Place a small amount of the powdered sample onto the ATR crystal.

    • Apply consistent pressure using the ATR clamp to ensure good contact.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

    • Perform baseline correction if necessary.

    • Use the peak-picking tool to identify the wavenumbers of the absorption maxima.

Visualizing the Molecular Structure and Functional Groups

To aid in the conceptualization of the molecular structure and the origins of the FTIR signals, the following diagrams are provided.

Caption: Molecular structure of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide.

FTIR_Functional_Groups cluster_molecule N',4-dihydroxy-3-methoxybenzene-1-carboximidamide cluster_peaks Characteristic FTIR Peaks (cm⁻¹) Amidoxime Amidoxime -C(=NOH)-NH₂ Amidoxime_Peaks ~3350-3150 (N-H str) ~1660 (C=N str) ~910 (N-O str) Amidoxime->Amidoxime_Peaks Phenol Phenolic -OH Phenol_Peaks ~3400-3200 (O-H str) ~1300-1200 (C-O str) Phenol->Phenol_Peaks Methoxy Methoxy -OCH₃ Methoxy_Peaks ~2980-2850 (C-H str) ~1460 (C-H bend) ~1250 & ~1030 (C-O str) Methoxy->Methoxy_Peaks Aromatic Aromatic Ring (1,2,4-trisubstituted) Aromatic_Peaks ~3030 (C-H str) ~1600-1400 (C=C str) ~900-675 (C-H oop) Aromatic->Aromatic_Peaks

Caption: Functional groups and their corresponding characteristic FTIR peaks.

Conclusion

The FTIR spectrum of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide is rich with information, providing a unique vibrational fingerprint. By systematically analyzing the characteristic peaks of the amidoxime group in conjunction with the signals from the substituted aromatic ring, researchers can confidently identify and characterize this molecule. The key to a successful interpretation lies in recognizing the interplay of the different functional groups and using data from structurally similar compounds as a comparative benchmark. This guide provides the foundational knowledge and a practical framework to approach the FTIR analysis of this and related compounds with scientific rigor.

References

  • Figshare. (n.d.). Download file. Retrieved March 6, 2026, from [Link]

  • ResearchGate. (n.d.). a FTIR spectrum of pure vanillin, b FTIR spectra of MEVA and MEVAP. Retrieved March 6, 2026, from [Link]

  • ResearchGate. (n.d.). Fig 3. The FTIR spectra of: (a) 4,4-diaminodiphenyl eter, (b) vanillin,.... Retrieved March 6, 2026, from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved March 6, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra of vanillin powder, asolectin powder, electrospun.... Retrieved March 6, 2026, from [Link]

Sources

Comparative

X-ray diffraction data for N',4-dihydroxy-3-methoxybenzene-1-carboximidamide crystal structure

Structural Elucidation of N',4-Dihydroxy-3-Methoxybenzene-1-Carboximidamide: A Comparative Guide to X-Ray Diffraction Technologies For researchers and drug development professionals, resolving the absolute crystal struct...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of N',4-Dihydroxy-3-Methoxybenzene-1-Carboximidamide: A Comparative Guide to X-Ray Diffraction Technologies

For researchers and drug development professionals, resolving the absolute crystal structure of highly polar, hydrogen-bond-rich small molecules is a recurring bottleneck. N',4-dihydroxy-3-methoxybenzene-1-carboximidamide (vanillamidoxime) serves as an archetypal challenging active pharmaceutical intermediate (API). Due to its extensive hydrogen-bonding network, it notoriously resists forming large, defect-free single crystals, typically yielding microcrystals (< 50 µm) or twinned aggregates.

This guide objectively compares the performance of modern Microfocus Dual-Source Single-Crystal X-Ray Diffractometers (SC-XRD) against traditional Sealed-Tube SC-XRD and High-Resolution Powder X-Ray Diffraction (PXRD) combined with Crystal Structure Prediction (CSP) . By analyzing the causality behind experimental choices, we provide a self-validating framework for tackling recalcitrant microcrystals.

Part 1: The Crystallographic Challenge

The molecular architecture of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide (C₈H₁₀N₂O₃) features a vanillyl moiety coupled with an amidoxime group (-C(NH₂)=NOH). This structure presents a high density of hydrogen bond donors and acceptors.

During crystallization, the amidoxime group acts as both a strong donor and acceptor, rapidly locking molecules into 2D sheets or 3D helical networks. This thermodynamic driving force leads to a high nucleation rate but severely limits subsequent crystal growth. Consequently, the resulting crystals are often too small or weakly diffracting for traditional X-ray sources.

HBond_Network N1 N',4-Dihydroxy-3-Methoxybenzene -1-Carboximidamide N2 Amidoxime Group (-C(NH2)=NOH) N1->N2 N3 Phenolic Moiety (-OH, -OCH3) N1->N3 N4 Rapid 2D/3D H-Bonding Network Formation N2->N4 Donors/Acceptors N3->N4 Donors/Acceptors N5 High Nucleation Rate (Microcrystals <50µm) N4->N5 Limits Growth

Causality of microcrystal formation driven by extensive amidoxime hydrogen bonding.

Part 2: Technology Comparison & Performance Data

To resolve the structure of such microcrystals, the choice of analytical instrumentation is critical. Traditional sealed-tube Mo Kα diffractometers often fail to yield a sufficient signal-to-noise ratio. Modern microfocus X-ray sources, which utilize advanced multilayer optics to focus a high-brilliance beam onto a tiny sample area, have revolutionized in-house crystallography[1].

Alternatively, when single crystals simply cannot be grown, High-Resolution PXRD coupled with CSP offers a viable, albeit computationally expensive, fallback.

Table 1: Quantitative Performance Comparison for Vanillamidoxime Microcrystals (20 x 20 x 10 µm³)
ParameterTraditional Sealed-Tube (Mo Kα)Microfocus SC-XRD (Cu Kα)High-Res PXRD + CSP
Minimum Crystal Size > 100 µm~10 µm N/A (Powder)
X-ray Flux Density ~10⁸ photons/mm²/s>10¹⁰ photons/mm²/s Synchrotron dependent
Data Collection Time > 48 hours (Poor I/σ)4 - 8 hours 2 hours (Data) + Weeks (CSP)
Resolution Limit (Å) 1.10 (Insufficient)0.78 (Atomic Resolution) ~1.50 (Rietveld limited)
Final R₁ Factor > 15% (Unpublishable)3.5 - 4.2% R_wp ~ 8.0%
Hydrogen Atom Localization Cannot resolveClearly visible in Difference Map Inferred computationally

Analysis: The Microfocus Cu Kα SC-XRD system vastly outperforms the alternatives. The longer wavelength of Cu Kα (1.5418 Å) interacts more strongly with light atoms (C, N, O) than Mo Kα (0.7107 Å), amplifying the diffraction intensity. Combined with the high flux density of the microfocus source, it provides the necessary signal to achieve an R₁ factor well below the 5% threshold required for high-tier publication and rigorous API patenting.

Part 3: Self-Validating Experimental Protocols

The following methodology outlines a self-validating workflow for utilizing a Microfocus SC-XRD system to resolve the structure of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide.

Step 1: Controlled Crystallization (Vapor Diffusion)

Causality: To counteract the rapid nucleation caused by the amidoxime group, vapor diffusion is employed to slowly lower the solubility, promoting the growth of fewer, larger microcrystals.

  • Dissolve 10 mg of the compound in 1 mL of Methanol (solvent).

  • Place the solution in a 2 mL inner vial.

  • Place the inner vial inside a 20 mL outer vial containing 5 mL of Ethyl Acetate (anti-solvent).

  • Seal the outer vial and incubate at 4°C for 7 days.

  • Validation: Inspect under a polarized light microscope. The presence of birefringence confirms crystallinity, even if the crystals are < 50 µm.

Step 2: Crystal Mounting and Data Collection
  • Harvest a single microcrystal (e.g., 20 x 20 x 10 µm³) using a 50 µm MiTeGen loop coated in paratone oil.

  • Mount the loop on the goniometer of a Microfocus Cu Kα SC-XRD system equipped with a modern Photon II/HyPix detector.

  • Flash-cool the crystal to 100 K using a nitrogen cryostream. Causality: Cryo-cooling reduces thermal motion (Debye-Waller factor), significantly enhancing high-angle diffraction intensities and protecting the crystal from radiation damage.

  • Run a preliminary matrix scan. Validation: The system must report an internal merging R-factor (

    
    ) of < 0.08 during the initial unit cell determination to proceed with full data collection.
    
Step 3: Data Reduction and Structure Solution
  • Integrate the raw frames using the instrument's proprietary software (e.g., APEX4 or CrysAlisPro), applying multi-scan absorption corrections.

  • Solve the phase problem using the dual-space algorithm in SHELXT [2]. Causality: SHELXT is highly robust for light-atom structures and automatically assigns elements based on integrated peak densities, removing user bias during the initial solution.

  • Refine the structure using OLEX2 [3]. Validation: A successful refinement is validated by a flat residual electron density map (highest peak < 0.3 e/ų) and an R₁ < 5%. The hydrogen atoms of the amidoxime and phenolic groups should be freely refined to confirm the hydrogen-bonding network.

XRD_Workflow N1 Crystal Selection (< 50 µm) N2 Data Collection (Microfocus Cu Kα @ 100K) N1->N2 N3 Data Reduction (Integration & Scaling) N2->N3 N4 Structure Solution (SHELXT - Dual Space) N3->N4 N5 Structure Refinement (OLEX2 / SHELXL) N4->N5 N6 Final CIF Validation (R1 < 5%) N5->N6

Workflow for SC-XRD structure elucidation using microfocus X-ray sources.

Conclusion

For small, highly polar molecules like N',4-dihydroxy-3-methoxybenzene-1-carboximidamide, traditional sealed-tube diffractometers are obsolete. While PXRD combined with CSP is a powerful tool for bulk powder analysis, it cannot match the atomic precision of single-crystal data. The Microfocus Cu Kα SC-XRD stands as the definitive product choice, providing the necessary flux and scattering power to overcome the inherent limitations of microcrystalline APIs, ensuring rigorous structural validation for drug development.

References

  • Schulz, T., Meindl, K., Leisegang, D., Beesk, W., Meyer-Klaucke, W., Heim, G., ... & Stalke, D. (2009). A comparison of a microfocus X-ray source and a conventional sealed tube for crystal structure determination. Journal of Applied Crystallography, 42(5), 885-891.[Link]

  • Sheldrick, G. M. (2015). SHELXT–Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

Sources

Validation

Orthogonal Purity Validation of N',4-Dihydroxy-3-methoxybenzene-1-carboximidamide: A Comparative Guide to HPLC and Elemental Analysis

For researchers and drug development professionals, ensuring the absolute purity of synthesized Active Pharmaceutical Ingredients (APIs) and building blocks is a non-negotiable step in the R&D pipeline. This guide explor...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, ensuring the absolute purity of synthesized Active Pharmaceutical Ingredients (APIs) and building blocks is a non-negotiable step in the R&D pipeline. This guide explores the critical necessity of orthogonal purity validation for N',4-dihydroxy-3-methoxybenzene-1-carboximidamide (also known as Vanillamidoxime, Formula: C₈H₁₀N₂O₃, MW: 182.18 g/mol )[1].

While2 is the industry standard for quantifying organic impurities[2], it possesses a dangerous blind spot: it cannot detect inorganic salts or co-crystallized water[3]. By cross-validating HPLC data with 4, laboratories can establish a self-validating system that guarantees both organic and bulk compositional integrity[4].

Mechanistic Rationale: Why Orthogonal Validation?

To understand why a dual-method approach is required, we must examine the causality behind how each instrument detects—and misses—specific impurities.

  • The HPLC Blind Spot: HPLC separates compounds based on differential partitioning between a stationary phase and a mobile phase, relying primarily on UV absorbance for detection[2]. Causality: If an impurity lacks a UV chromophore (e.g., NaCl, Na₂SO₄, or silica gel from purification steps), it yields no signal on the chromatogram[3]. A batch heavily contaminated with inorganic salts can falsely report an HPLC purity of >99.9%.

  • The Elemental Analysis (EA) Correction: EA (specifically CHN analysis) operates via total flash combustion. Causality: Because EA measures the absolute mass fraction of Carbon, Hydrogen, and Nitrogen in the bulk sample, any invisible inorganic salt or residual solvent will proportionally dilute the %C, %H, and %N signals[3]. If the experimental elemental composition deviates by more than ±0.4% from theoretical values, the sample is flagged for contamination[5].

CrossValidation API N',4-dihydroxy-3-methoxybenzene- 1-carboximidamide HPLC HPLC Analysis (Organic Impurities) API->HPLC EA Elemental Analysis (Bulk Composition) API->EA Sync Data Synthesis & Cross-Validation HPLC->Sync Purity Area % EA->Sync CHN Mass % Valid Validated API (High Confidence) Sync->Valid

Caption: Workflow for orthogonal purity cross-validation using HPLC and Elemental Analysis.

Experimental Methodologies

The following self-validating protocols are optimized specifically for N',4-dihydroxy-3-methoxybenzene-1-carboximidamide.

Protocol A: Reversed-Phase HPLC Analysis

This method isolates structurally related organic impurities (e.g., unreacted vanillin derivatives).

  • Sample Preparation: Dissolve exactly 1.0 mg of the synthesized compound in 1.0 mL of the initial mobile phase.

  • Column Selection: Use a C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)[4]. Causality: The hydrophobic C18 chains effectively retain the aromatic ring, while the polar amidoxime and hydroxyl groups dictate the elution profile.

  • Mobile Phase: Gradient elution using 0.1% Trifluoroacetic acid (TFA) in Water (Solvent A) and Acetonitrile (Solvent B). Causality: TFA lowers the pH, suppressing the ionization of the phenolic hydroxyl and amidoxime groups. This prevents peak tailing and ensures sharp, reproducible resolution.

  • Detection: UV-Vis detection set to 254 nm[4], which is optimal for the substituted benzene ring chromophore.

Protocol B: CHN Elemental Analysis

This method evaluates the absolute bulk purity of the compound, capturing what HPLC misses.

  • Calibration: Calibrate the elemental analyzer using 2-3 mg of an6[6]. Causality: Acetanilide provides a highly stable, well-defined CHN ratio that mirrors the elemental makeup of typical pharmaceutical organics.

  • Sample Weighing: Weigh exactly 2.000 mg (±0.001 mg) of the sample into a combustible tin capsule using a micro-analytical balance[6]. Causality: The tin capsule acts as an exothermic catalyst during the oxygen pulse, driving the localized combustion temperature above 1800°C to ensure complete oxidation of the aromatic ring.

  • Flash Combustion & Reduction: Combust the sample in a FlashSmart (or equivalent) analyzer. Pass the effluent gases over a copper catalyst at 650°C to reduce any nitrogen oxides (NOx) to N₂ gas[6].

  • Separation & Detection: Separate the resulting N₂, CO₂, and H₂O gases via a PTFE GC column and quantify them using a Thermal Conductivity Detector (TCD)[6].

EAMechanism Combust Flash Combustion (Tin Capsule, O2) Reduce Catalytic Reduction (Cu, 650°C) Combust->Reduce NOx, CO2, H2O Separate GC Separation (PTFE Column) Reduce->Separate N2, CO2, H2O Detect TCD Detection (N2, CO2, H2O) Separate->Detect Elution

Caption: Mechanistic pathway of CHN elemental analysis via flash combustion and TCD detection.

Data Presentation & Comparative Analysis

To demonstrate the efficacy of this cross-validation, we compare two simulated batches of synthesized N',4-dihydroxy-3-methoxybenzene-1-carboximidamide.

  • Batch A: Highly pure material.

  • Batch B: Material contaminated with 5% NaCl (an inorganic salt invisible to UV detection).

Theoretical Elemental Composition for C₈H₁₀N₂O₃:

  • Carbon (C): 52.74%

  • Hydrogen (H): 5.53%

  • Nitrogen (N): 15.38%

Purity Assessment Summary Table
Analytical ParameterTheoretical ValueBatch A (Validated)Batch B (Rejected)
HPLC Purity (Area %) 100.00%99.85%99.90% (False Positive)
Carbon (C) % 52.74%52.68% (Δ -0.06%)50.10% (Δ -2.64%)
Hydrogen (H) % 5.53%5.51% (Δ -0.02%)5.25% (Δ -0.28%)
Nitrogen (N) % 15.38%15.35% (Δ -0.03%)14.61% (Δ -0.77%)
Final Conclusion N/APass (Meets ±0.4% Rule)Fail (Inorganic Contamination)
Interpretation of Results

In Batch B , the HPLC results suggest an exceptionally pure compound (99.90%). However, the Elemental Analysis reveals a severe discrepancy. Because the sample contains 5% NaCl mass, the absolute mass fractions of Carbon, Hydrogen, and Nitrogen are proportionally diluted[3]. The Carbon value drops by 2.64%, far exceeding the strict5 mandated by top-tier chemistry journals[5]. This proves that relying on HPLC alone is insufficient for true purity validation[4].

Conclusion

The purity of an Active Pharmaceutical Ingredient dictates the reproducibility of biological assays and the safety of downstream drug development[7]. While HPLC remains unparalleled for separating and quantifying organic impurities[2], Elemental Analysis is the ultimate arbiter of bulk compositional truth[8]. By integrating both techniques, laboratories can confidently validate the purity of complex molecules like N',4-dihydroxy-3-methoxybenzene-1-carboximidamide, ensuring that no impurity—organic or inorganic—goes undetected.

References

  • PubChem (NIH). "N',4-dihydroxy-3-methoxybenzene-1-carboximidamide | C8H10N2O3." Available at:[Link]

  • VELP Scientifica. "Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis." Available at:[Link]

  • Inorganic Chemistry Frontiers (RSC Publishing). "Elemental analysis: an important purity control but prone to manipulations." Available at:[Link]

  • PMC - NIH. "An International Study Evaluating Elemental Analysis." Available at:[Link]

  • Moravek. "Why Is HPLC Ideal for Chemical Purity Testing?" Available at:[Link]

  • Lab Manager. "Elemental Analysis for Compliance, Purity, and Performance." Available at:[Link]

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Safety & Regulatory Compliance

Safety

N',4-dihydroxy-3-methoxybenzene-1-carboximidamide proper disposal procedures

Standard Operating Procedure: Proper Disposal of N',4-Dihydroxy-3-methoxybenzene-1-carboximidamide N',4-dihydroxy-3-methoxybenzene-1-carboximidamide (CAS: 885959-76-2), commonly referred to as vanillamidoxime, is a speci...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Proper Disposal of N',4-Dihydroxy-3-methoxybenzene-1-carboximidamide

N',4-dihydroxy-3-methoxybenzene-1-carboximidamide (CAS: 885959-76-2), commonly referred to as vanillamidoxime, is a specialized building block frequently utilized in pharmaceutical synthesis and the development of metal-chelating polymers[1]. While it may not carry the immediate acute toxicity warnings of highly reactive reagents[2], its molecular architecture—featuring both a phenolic ring and an amidoxime moiety—demands strict, causality-driven disposal protocols.

As a laboratory professional, understanding the mechanistic behavior of this compound is critical. Improper disposal not only violates environmental regulations but can lead to unexpected chemical reactivity in your waste streams.

Hazard Assessment & Toxicology: The Causality of Waste Segregation

To safely manage vanillamidoxime waste, we must first deconstruct the reactivity of its two primary functional groups. Every step in our disposal protocol is designed to mitigate the specific risks posed by these moieties:

  • The Amidoxime Moiety (-C(NH2)=NOH): Amidoximes are highly sensitive to extremes in pH[3]. Under strongly acidic conditions, the amidoxime group undergoes hydrolysis to yield a carboxylic acid and hydroxylamine—a highly toxic, reactive, and potentially explosive byproduct[4]. Conversely, under strongly basic conditions, it hydrolyzes to form a carboxylate, releasing ammonia gas[3]. Furthermore, amidoximes are notoriously potent chelators for heavy metals (e.g., Uranium, Vanadium, Copper)[5]. Causality Rule: Vanillamidoxime waste must never be mixed with heavy metal waste streams, as this will precipitate stable, insoluble organometallic complexes that severely complicate incineration and waste processing.

  • The Phenolic Moiety: The phenol group is weakly acidic (pKa ~9.5). In basic aqueous waste, it deprotonates to form a phenoxide ion, drastically increasing its aqueous solubility and environmental mobility. Phenolic compounds are toxic to aquatic life and resist natural biodegradation[6]. Causality Rule: Aqueous waste containing this compound must be neutralized to prevent the formation of highly mobile phenoxide salts before disposal.

Quantitative Physicochemical Data

Understanding the physical properties of N',4-dihydroxy-3-methoxybenzene-1-carboximidamide is essential for predicting its behavior in various waste streams[1].

PropertyValueOperational & Disposal Implication
Molecular Weight 182.18 g/mol N/A
Physical State Solid (Powder/Crystals)Prone to aerosolization; requires wet-wiping for spill recovery.
pKa (Phenolic -OH) ~9.5 (Estimated)Highly soluble in basic aqueous waste; risk of cross-reaction.
LogP ~0.5 to 1.0Partitions into both aqueous and organic phases; requires strict segregation.
Primary Hazards Irritant, Aquatic ToxicityMust strictly be routed to hazardous waste; zero drain disposal.

Pre-Disposal & Spill Management Workflows

If N',4-dihydroxy-3-methoxybenzene-1-carboximidamide is spilled on the benchtop, dry sweeping is strictly prohibited, as the friction and air currents can aerosolize the reactive amidoxime powder[7].

Self-Validating Spill Cleanup Protocol:

  • Containment & Wetting: Demarcate the spill area. Lightly mist the spilled powder with a 70% ethanol/water solution. Causality: Ethanol reduces surface tension, immediately suppressing dust formation while minimizing complete dissolution.

  • Collection: Use a disposable plastic scoop to transfer the wetted solid into a sealable polypropylene container.

  • Decontamination: Wipe the surface with a paper towel soaked in 70% ethanol, followed by a secondary wipe with a DI water-soaked towel.

  • Validation (Self-Validating Step): Swab the cleaned area with a fresh, damp cotton swab and inspect it under a handheld UV lamp (254 nm). Causality: The highly conjugated aromatic ring of vanillamidoxime strongly absorbs UV light. A lack of dark spots (quenching) on the swab validates that complete decontamination has been achieved.

Step-by-Step Disposal Procedures

Waste containing N',4-dihydroxy-3-methoxybenzene-1-carboximidamide must be segregated based on its physical state and solvent matrix.

Protocol A: Solid Waste
  • Collect all unreacted powder, contaminated weighing paper, and spill cleanup materials.

  • Place the materials into a heavy-duty, sealable plastic bag. Double-bag the waste to prevent puncture.

  • Label clearly as "Hazardous Solid Waste: Contains Phenolic Amidoxime (N',4-dihydroxy-3-methoxybenzene-1-carboximidamide)".

  • Deposit in the designated Solid Hazardous Waste drum for professional incineration[8].

Protocol B: Aqueous Waste (pH Neutralization)

Objective: Prevent the acid/base-catalyzed hydrolysis of the amidoxime group into hydroxylamine or ammonia[3].

  • Initial Measurement: Extract a 1 mL aliquot of the aqueous waste. Measure the pH using a calibrated pH meter. (Do not rely on pH paper, as phenolic oxidation can cause color interference).

  • Titration: If pH < 5.0, add 1M NaOH dropwise while stirring at 300 rpm. If pH > 9.0, add 1M HCl dropwise.

  • Thermal Monitoring: Monitor the external temperature of the flask. Causality: Acid-base neutralization is exothermic; elevated temperatures accelerate amidoxime hydrolysis. Maintain the temperature below 25°C using an ice bath if necessary.

  • Validation (Self-Validating Step): Cease titration and allow the solution to stir for exactly 5 minutes. Re-measure the pH. If the pH remains stable between 5.0 and 9.0, the system is validated. If the pH drifts, delayed hydrolysis or unreacted buffer species are present; repeat step 2.

  • Transfer the neutralized solution to the Aqueous Hazardous Waste carboy.

Protocol C: Organic Solvent Waste
  • Identify the solvent matrix (e.g., DMSO, DMF, Methanol).

  • Validation (Phase Check): Ensure no aqueous layers are present in the mixture. If an aqueous layer exists, separate it using a separatory funnel and treat it via Protocol B.

  • Determine halogen content. If the solvent matrix contains dichloromethane, chloroform, or other halogens, route the mixture to the Halogenated Organic Waste carboy.

  • If free of halogens, route to the Non-Halogenated Organic Waste carboy.

Waste Segregation Decision Logic

To streamline laboratory operations and prevent improper mixing, follow this logical decision tree for N',4-dihydroxy-3-methoxybenzene-1-carboximidamide disposal.

WasteSegregation Start N',4-dihydroxy-3-methoxybenzene- 1-carboximidamide Waste State Determine Physical State Start->State Solid Solid Powder / Crystals State->Solid Aqueous Aqueous Solution State->Aqueous Organic Organic Solution (e.g., DMSO, MeOH) State->Organic SolidDisp Double-bag in plastic. Route to Solid Hazardous Waste. Solid->SolidDisp pHCheck Is pH between 5.0 and 9.0? Aqueous->pHCheck HalogenCheck Contains Halogenated Solvents? Organic->HalogenCheck AdjustPH Neutralize carefully (Avoid exothermic rxn) pHCheck->AdjustPH No AqDisp Route to Aqueous Hazardous Waste Carboy pHCheck->AqDisp Yes AdjustPH->AqDisp HalogenDisp Route to Halogenated Organic Waste Carboy HalogenCheck->HalogenDisp Yes NonHalogenDisp Route to Non-Halogenated Organic Waste Carboy HalogenCheck->NonHalogenDisp No

Logical decision tree for N',4-dihydroxy-3-methoxybenzene-1-carboximidamide waste segregation.

References

  • National Center for Biotechnology Information. "N',4-dihydroxy-3-methoxybenzene-1-carboximidamide." PubChem Compound Summary for CID 135715962,[Link]

  • Tsosie, et al. "Synthetic and Structural Chemistry of Uranyl-Amidoxime Complexes: Technological Implications." Crystals (MDPI), 2023.[Link]

  • Wang, et al. "Amidoxime-based materials for uranium recovery and removal." RSC Advances, 2020.[Link]

  • The City College of New York. "Standard Operating Procedures: Laboratory Waste." CUNY Environmental Health and Safety, [Link]

  • Environmental Protection Agency. "Managing Hazardous Waste at Academic Entities." US EPA,[Link]

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Handling

Personal protective equipment for handling N',4-dihydroxy-3-methoxybenzene-1-carboximidamide

As a Senior Application Scientist, ensuring the safe, precise, and contamination-free handling of specialized organic intermediates is paramount. N',4-dihydroxy-3-methoxybenzene-1-carboximidamide (also known as 4-hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe, precise, and contamination-free handling of specialized organic intermediates is paramount. N',4-dihydroxy-3-methoxybenzene-1-carboximidamide (also known as 4-hydroxy-3-methoxybenzamidoxime; CAS: 885959-76-2) is a benzamidoxime derivative with a molecular weight of 182.18 g/mol [1].

In drug discovery and development, amidoxime functional groups are frequently evaluated as prodrugs or nitric oxide (NO) donors. Because of its potential biological activity and its physical state as a fine powder, handling this compound requires strict adherence to the [2].

This guide provides a self-validating, step-by-step protocol for the safe handling, solubilization, and disposal of this compound, designed to build a foundation of uncompromising laboratory safety.

Hazard Profile & The Causality of PPE Selection

Expertise in laboratory safety requires understanding why specific Personal Protective Equipment (PPE) is chosen, rather than blindly following a checklist. Every safety measure must directly address a physical or chemical vulnerability.

  • Particulate Inhalation Risk & Static Charge : As a fine lyophilized or milled powder, this compound is highly susceptible to aerosolization via static electricity. Standard plastic spatulas accumulate electrostatic charge, causing fine powders to repel, become airborne, or cross-contaminate [3]. Inhalation can lead to respiratory irritation or unintended systemic pharmacological absorption. Causality-Driven Solution : Handling must occur within a certified powder weighing hood using antistatic polypropylene tools or an antistatic ionizer fan.

  • Dermal Exposure & Solvent Permeation : Amidoximes are typically solubilized in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for biological assays. DMSO rapidly penetrates the stratum corneum and acts as a transdermal carrier, pulling dissolved solutes into the bloodstream. Standard latex gloves offer poor chemical resistance to DMSO. Causality-Driven Solution : Double-gloving with high-quality nitrile gloves is a strict requirement to prevent transdermal carrier effects.

  • Ocular Hazards : Accidental splashes during solvent addition or vortexing pose a severe risk to the ocular mucosa. Causality-Driven Solution : ANSI Z87.1-compliant splash goggles must be used instead of standard safety glasses to provide a complete orbital seal.

Quantitative PPE & Equipment Matrix

The following table summarizes the required PPE and engineering controls based on the specific operational task.

Operational TaskEngineering ControlHand ProtectionEye/Face ProtectionBody Protection
Weighing / Aliquotting Powder Weighing Hood (0.5 m/s face velocity)Nitrile gloves (Single layer)Safety glasses with side shieldsFlame-retardant lab coat
Solubilization (DMSO/DMF) Chemical Fume HoodNitrile gloves (Double-gloved)ANSI Z87.1 Splash GogglesFlame-retardant lab coat
Spill Cleanup Fume Hood / Room ExhaustNitrile gloves (Heavy-duty/Double)Splash Goggles + Face ShieldLab coat + Impervious apron

Step-by-Step Operational Workflow

Every protocol must function as a self-validating system. Do not proceed to the next step unless the current step's safety checks are explicitly confirmed.

Step 1: Pre-Operation Validation
  • Validate Engineering Controls : Verify the chemical fume hood monitor reads a safe face velocity (typically 80–100 feet per minute). Self-Validation: Tape a small piece of tissue to the sash; it should pull gently inward.

  • Validate PPE Integrity : Inspect nitrile gloves for micro-tears by trapping air inside the glove and applying gentle pressure. Discard if any pressure loss is detected.

  • Tool Selection : Ensure antistatic polypropylene sample scoops are available at the balance station.

Step 2: Weighing and Transfer
  • Place an analytical balance inside the powder weighing hood or draft shield.

  • Use the antistatic scoop to transfer the N',4-dihydroxy-3-methoxybenzene-1-carboximidamide powder. Causality: This dissipates static charge, preventing the powder from aerosolizing.

  • Tare the receiving vial, transfer the required mass, and cap the vial tightly before removing it from the balance area.

Step 3: Solubilization
  • Transfer the capped vial to a chemical fume hood.

  • Don a second pair of nitrile gloves (double-gloving) before handling DMSO or DMF.

  • Carefully uncap the vial and add the solvent using a calibrated micropipette, keeping your face behind the hood sash.

  • Recap immediately and vortex to dissolve. Self-Validation: Inspect the bottom of the vial visually against a light source to ensure no undissolved powder remains.

Step 4: Doffing & Decontamination
  • Wipe down the exterior of the sealed vial with a solvent-compatible wipe.

  • Doff the outer gloves inside the fume hood, turning them inside out to trap any microscopic chemical residue.

  • Wash hands thoroughly with soap and water immediately after removing the inner gloves.

Spill and Disposal Plan

  • Powder Spill : Do NOT dry sweep. Dry sweeping aerosolizes the active compound. Gently cover the powder with absorbent paper towels lightly dampened with water or a mild surfactant to suppress dust. Carefully wipe inward, place the towels in a hazardous waste bag, and label as "Solid Toxic Waste - Benzamidoxime derivative."

  • Solvent Spill (DMSO/DMF solution) : Cover the liquid with a universal chemical absorbent pad. Once absorbed, use a plastic scraper to place the material into a compatible hazardous waste container. Wash the area with water and laboratory detergent.

  • Routine Disposal : Dispose of all empty vials, contaminated pipette tips, and gloves in designated solid hazardous waste containers. Liquid stock solutions must be collected in compatible, clearly labeled solvent waste carboys (segregated into halogenated or non-halogenated streams depending on your exact solvent mixture).

Workflow Visualization

PPE_Workflow Start Pre-Operation: PPE & Fume Hood Check Weighing Weighing: Antistatic Tools & Draft Shield Start->Weighing Verified Solubilization Solubilization: Add DMSO/DMF in Hood Weighing->Solubilization Transferred Spill Spill Detected? Solubilization->Spill Monitor Cleanup Spill Protocol: Contain & Decontaminate Spill->Cleanup Yes Disposal Waste Disposal: Segregate Solid/Liquid Spill->Disposal No Cleanup->Disposal End Doffing & Hand Washing Disposal->End

Operational workflow for handling N',4-dihydroxy-3-methoxybenzene-1-carboximidamide safely.

References

  • National Center for Biotechnology Information (PubChem) . "N',4-dihydroxy-3-methoxybenzene-1-carboximidamide; CID 135715962." PubChem Compound Summary. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA) . "Laboratory Safety Guidance (29 CFR 1910.1450)." United States Department of Labor. Available at: [Link]

  • PekyBio Laboratory Insights . "Why Laboratories Use Antistatic Polypropylene Scoops for Sample Transfer." PekyBio News. Available at:[Link]

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